Discovery, Pharmacokinetics, and Methodological Applications of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8)
Executive Summary Cholecystokinin (CCK) is a ubiquitous neuropeptide and gastrointestinal hormone that regulates everything from pancreatic enzyme secretion to central satiety signaling. While the C-terminal octapeptide...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cholecystokinin (CCK) is a ubiquitous neuropeptide and gastrointestinal hormone that regulates everything from pancreatic enzyme secretion to central satiety signaling. While the C-terminal octapeptide (CCK-8) was identified early on as the minimal sequence necessary for full biological activity, its utility in rigorous pharmacological assays was severely limited by rapid enzymatic degradation.
The synthesis of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) represented a critical methodological breakthrough. By retaining the bulky tert-butyloxycarbonyl (Boc) protecting group—typically removed during the final stages of solid-phase peptide synthesis—researchers created a sterically shielded analog. This whitepaper details the chemical causality behind Boc-CCK-8's stability, its receptor selectivity profiles, and the self-validating experimental workflows required to utilize it effectively in modern drug discovery.
Historical Context: The Degradation Dilemma
Following the isolation of CCK, researchers pinpointed the C-terminal octapeptide (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) as the active pharmacophore. However, in vitro receptor binding studies and in vivo behavioral assays were historically confounded by the peptide's short half-life.
The Causality of Degradation: The N-terminal aspartate of native CCK-8 is highly susceptible to nucleophilic attack by aminopeptidase A. Once this N-terminal residue is cleaved, the peptide undergoes rapid sequential degradation, losing its structural integrity and precipitating a total loss of receptor affinity. To conduct reliable, reproducible pharmacological assays, the field required a variant that resisted proteolytic cleavage without altering the critical C-terminal residues responsible for receptor docking.
Chemical Innovation: The Boc Shield
The solution emerged from the chemistry of peptide synthesis itself. The1 (CAS# 25687-34-7) has a molecular formula of C54H70N10O15S2 and a molecular weight of 1163.32 g/mol [1]. By leaving the Boc group covalently attached to the N-terminal aspartate, researchers generated a peptide that was highly resistant to enzymatic breakdown and could be used as a stable 2[2].
Structural Causality: Why does the Boc group work without ruining receptor binding?
Steric Hindrance: The bulky, lipophilic tert-butyl group provides a physical shield, preventing the active site of aminopeptidase A from accessing the adjacent peptide bond.
Pharmacophore Preservation: The CCK receptor binding pocket primarily interacts with the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) and the sulfated tyrosine at position 2. Because the N-terminus projects outward from the core binding pocket, the massive Boc group does not sterically clash with the receptor.
The Role of Sulfation: The sulfation state of the tyrosine residue is the ultimate driver of CCK1 (CCK-A) selectivity. Sulfation of CCK-8 results in a massive 3 for the CCK-A receptor[3].
Figure 1: Mechanism of Boc-mediated steric protection against aminopeptidase A degradation.
Pharmacological Profile & Receptor Selectivity
Boc-CCK-8 acts as a potent, full agonist at both CCK1 (CCK-A) and CCK2 (CCK-B) receptors. It is widely utilized in electrophysiology to study how CCKergic signaling is capable of 4[4].
Interestingly, truncating the peptide reveals divergent pharmacology. The shorter derivative, Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH2), possesses 5 and is approximately6 over the CCK-A receptor[6][5]. To engineer CCK-A selectivity back into these shorter tetrapeptides, researchers systematically replaced the methionine residue with substituted lysines (e.g., side-chain ureas), proving that even minor structural differences strictly dictate receptor subtype affinity[3][6].
Quantitative Pharmacodynamics
Peptide
Sequence / Structure
CCK1 (CCK-A) Affinity
CCK2 (CCK-B) Affinity
Aminopeptidase Stability
Native CCK-8
Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
High (Sub-nanomolar)
High (Sub-nanomolar)
Very Low (Rapidly degraded)
Boc-CCK-8
Boc-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
High (Sub-nanomolar)
High (Sub-nanomolar)
High (Sterically protected)
Boc-CCK-4
Boc-Trp-Met-Asp-Phe-NH2
Low (Micromolar)
High (IC50 ~25 nM)
High (Sterically protected)
Intracellular Signaling Pathway
Binding of Boc-CCK-8 to the CCK1 receptor triggers a canonical Gq/11-coupled signal transduction cascade, ultimately leading to intracellular calcium mobilization and protein kinase C (PKC) activation.
Figure 2: Canonical Gq/11 signaling pathway activated by Boc-CCK-8 binding to the CCK1 receptor.
Experimental Workflows: Self-Validating Protocols
To utilize Boc-CCK-8 accurately in drug discovery, assays must be designed as self-validating systems. Below is the gold-standard protocol for a Radioligand Binding Assay targeting CCK1 receptors, complete with the mechanistic causality behind each step.
Step-by-Step Methodology
Membrane Preparation:
Homogenize CHO cells stably expressing CCK1R in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).
Causality: Hypotonic lysis ruptures the cells while preserving the lipid bilayer fragments. Ultracentrifugation (100,000 x g) isolates these membrane fractions. This is critical because GPCRs require a native lipid environment to maintain their high-affinity active conformation.
Radioligand Incubation:
Incubate 20 µg of membrane protein with 50 pM [125I]-Bolton-Hunter-CCK-8 and varying concentrations of the test peptide (1 pM – 10 µM) in assay buffer (containing 5 mM MgCl2 to stabilize the G-protein coupled state).
Non-Specific Binding (NSB) Control (Critical Validation):
In a parallel set of wells, include 1 µM unlabeled Boc-CCK-8.
Causality: This saturates all specific CCK1R sites. Any remaining radioactive signal represents non-specific binding to lipids or plastic. Subtracting this NSB from total binding yields the true specific binding, validating the signal-to-noise ratio of the assay.
Separation via Filtration:
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
Crucial Step: Filters MUST be pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour prior to use.
Causality: Boc-CCK-8 and its radiolabeled counterparts are highly lipophilic and will stick nonspecifically to the negative charges of raw glass fibers. PEI is a cationic polymer that neutralizes the filter, drastically reducing background noise and preventing false-positive affinity readings.
References
[2] Title: WO2010063124A1 - Peptide therapeutic conjugates and uses thereof
Source: Google Patents
URL:
[6] Title: Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors
Source: PubMed
URL:
[4] Title: Cholecystokinin-induced activity changes of dorsal lateral geniculate neurons in rats
Source: PubMed
URL:
[3] Title: Development of potent and selective CCK-A receptor agonists from Boc-CCK-4
Source: PubMed
URL:
[5] Title: Minor Structural Differences in Boc-CCK-4 Derivatives Dictate Affinity and Selectivity for CCK-A and CCK-B Receptors
Source: Journal of Medicinal Chemistry (ACS)
URL:
An In-Depth Technical Guide to the Biological Role of tert-Butyloxycarbonylcholecystokinin-8 in the Central Nervous System
Foreword for the Research Professional This technical guide delves into the multifaceted role of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) within the intricate landscape of the central nervous system (CNS). Chol...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword for the Research Professional
This technical guide delves into the multifaceted role of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) within the intricate landscape of the central nervous system (CNS). Cholecystokinin (CCK) stands as one of the most abundant neuropeptides in the brain, functioning as a key neurotransmitter and neuromodulator.[1][2] The synthetic, N-terminally protected analog, Boc-CCK-8, provides researchers with a valuable tool to dissect the physiological and pathological processes governed by CCK signaling. This document is structured to provide a comprehensive understanding of Boc-CCK-8, from its fundamental chemical properties and synthesis to its complex interactions with CNS receptors and subsequent influence on behavior and neuronal function. We will explore the causality behind experimental choices in studying this compound and provide detailed protocols to facilitate the replication and extension of this critical research.
The Chemical Identity and Synthesis of a Key Research Tool: Boc-CCK-8
The tert-Butyloxycarbonyl (Boc) group is a widely utilized protecting group in peptide synthesis.[3] Its application to the N-terminus of cholecystokinin-8 (CCK-8) yields Boc-CCK-8. This modification is crucial for several reasons. Primarily, it enhances the stability of the peptide by protecting it from enzymatic degradation by aminopeptidases. This increased stability makes Boc-CCK-8 a more reliable and potent tool for in vivo and in vitro studies compared to its unprotected counterpart.
The synthesis of Boc-CCK-8 and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Boc group protects the α-amino group of the incoming amino acid, preventing unwanted side reactions. Following the completion of the peptide chain, the Boc protecting groups are removed, and the peptide is cleaved from the resin.
Unraveling the Pharmacology of Boc-CCK-8
The biological effects of Boc-CCK-8 are mediated through its interaction with two main subtypes of cholecystokinin receptors: CCK-A (CCK1) and CCK-B (CCK2).[4][5][6] These G-protein coupled receptors are distributed throughout the CNS, with distinct patterns of expression that underlie their diverse physiological roles.[4][7]
Receptor Binding and Selectivity
Both CCK-A and CCK-B receptors are found in the brain, although CCK-B receptors are more widely distributed.[5] Boc-CCK analogs have been instrumental in elucidating the specific functions of these receptor subtypes. While specific binding data for Boc-CCK-8 is not as abundant in the literature as for other analogs like Boc-CCK-4, studies on related compounds provide valuable insights. For instance, modifications to the CCK-4 fragment, including Boc protection, have been shown to modulate affinity and selectivity for the CCK-B receptor.[7]
This table presents binding affinities for several Boc-protected CCK-4 analogs, highlighting the impact of structural modifications on CCK-B receptor interaction. The development of such analogs is crucial for creating tools with specific pharmacological profiles.
Mechanism of Action and Intracellular Signaling
Upon binding to its receptors, Boc-CCK-8, acting as an agonist, initiates a cascade of intracellular events. Both CCK-A and CCK-B receptors are coupled to Gq/11 proteins.[6][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and gene expression.
Figure 1. Simplified signaling pathway of Boc-CCK-8 via CCK receptors.
The Pivotal Roles of Boc-CCK-8 in Central Nervous System Function
The widespread distribution of CCK receptors in the brain points to the extensive involvement of CCK signaling in a variety of neurological functions. Boc-CCK-8 serves as an invaluable tool for probing these functions with enhanced stability and potency.
A Key Player in Anxiety and Panic
One of the most well-established roles of CCK in the CNS is the modulation of anxiety and panic.[5][9] The anxiogenic effects of CCK are primarily mediated by the activation of CCK-B receptors, particularly in the basolateral amygdala.[9] Systemic or direct administration of CCK-B agonists, such as Boc-CCK-4, reliably induces anxiety-like behaviors in animal models and can provoke panic attacks in humans.[9][10][11] Boc-CCK-8, as a stable CCK agonist, can be utilized to model anxiety states and to screen for potential anxiolytic compounds that target the CCK system.
Regulation of Satiety and Feeding Behavior
CCK is a well-known satiety factor, and its actions are mediated by both peripheral and central mechanisms.[5][12] In the CNS, CCK-8 administered into the hypothalamus can suppress feeding behavior.[12] Boc-CCK analogs with increased in vivo bioavailability have demonstrated potent and sustained satiety actions, affecting food intake beyond a single meal.[13] This makes Boc-CCK-8 a useful tool for investigating the central control of appetite and energy balance.
Modulation of Dopaminergic Pathways
CCK and dopamine are co-localized in neurons of the ventral tegmental area (VTA) that project to the nucleus accumbens, a key region in the brain's reward system.[14] CCK can modulate the activity of these dopaminergic neurons, suggesting a role in reward, motivation, and the pathophysiology of addiction.[9][15] Studies using Boc-CCK analogs have shown that they can influence self-stimulation behavior, further implicating the CCK system in the modulation of reward pathways.[14]
Interaction with Opioid Systems and Nociception
CCK has a complex relationship with the endogenous opioid system, often acting as an anti-opioid peptide.[16] It can antagonize opioid-induced analgesia, and this effect is thought to be mediated through CCK-B receptors. Boc-CCK-8 can be employed to investigate the mechanisms underlying this interaction and to explore the potential of CCK receptor antagonists as adjuncts to opioid therapy to reduce tolerance and enhance analgesia.
Essential Experimental Protocols for Investigating Boc-CCK-8
To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. The following are detailed methodologies for key in vitro and in vivo assays used to characterize the biological activity of Boc-CCK-8.
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of Boc-CCK-8 for CCK-A and CCK-B receptors.
Objective: To quantify the equilibrium dissociation constant (Ki) of Boc-CCK-8 at recombinant human CCK-A and CCK-B receptors.
Materials:
Membrane preparations from cells stably expressing human CCK-A or CCK-B receptors.
Radioligand: [3H]pCCK-8 or [125I]Bolton-Hunter-CCK-8.
Boc-CCK-8 (test compound).
Non-specific binding control (e.g., high concentration of unlabeled CCK-8).
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2 mg/mL bacitracin).[17]
96-well plates.
Glass fiber filters.
Scintillation counter.
Procedure:
Preparation: Thaw membrane preparations on ice. Dilute Boc-CCK-8 to various concentrations in the binding buffer.
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either binding buffer (for total binding), non-specific binding control, or varying concentrations of Boc-CCK-8.
Equilibration: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[17]
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Boc-CCK-8 concentration. Determine the IC50 value (the concentration of Boc-CCK-8 that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for assessing the effects of Boc-CCK-8 on the electrophysiological properties of central neurons.
Objective: To determine if Boc-CCK-8 modulates neuronal excitability by recording changes in membrane potential and ion currents.
Materials:
Brain slice preparation (e.g., from rat hippocampus).[8]
Patch-clamp amplifier and data acquisition system.
Microscope with differential interference contrast (DIC) optics.
Boc-CCK-8.
Procedure:
Slice Preparation: Prepare acute brain slices (e.g., 350 µm thick) from the brain region of interest and maintain them in oxygenated ACSF.[8]
Recording Setup: Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated ACSF at a constant temperature (e.g., 33°C).[8]
Cell Identification: Visualize neurons using DIC optics and select a healthy neuron for recording.
Patching: Approach the selected neuron with a patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.
Baseline Recording: Record baseline electrophysiological properties, such as resting membrane potential and input resistance, in current-clamp mode, or holding current in voltage-clamp mode.
Drug Application: Bath-apply a known concentration of Boc-CCK-8 to the slice and record any changes in membrane potential, firing rate, or ionic currents.
Washout: Perfuse the slice with drug-free ACSF to determine if the effects of Boc-CCK-8 are reversible.
Data Analysis: Analyze the recorded data to quantify the effects of Boc-CCK-8 on neuronal properties.
In Vivo Behavioral Assay: Elevated Plus-Maze
This protocol describes a standard behavioral test to evaluate the anxiogenic-like effects of Boc-CCK-8 in rodents.
Objective: To assess anxiety-like behavior in rats or mice following the administration of Boc-CCK-8.
Materials:
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).
Experimental animals (e.g., adult male Wistar rats).
Boc-CCK-8 solution for injection (e.g., intraperitoneal).
Vehicle control solution.
Video tracking system and software.
Procedure:
Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.
Drug Administration: Administer Boc-CCK-8 or vehicle to the animals at a predetermined time before the test (e.g., 15-30 minutes).
Testing: Place the animal in the center of the elevated plus-maze, facing one of the open arms.
Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using the video tracking system.
Behavioral Measures: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms, expressed as a percentage of the total time or entries.
Data Analysis: Compare the behavioral measures between the Boc-CCK-8-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in open arm exploration in the Boc-CCK-8 group is indicative of an anxiogenic-like effect.
Quantitative Data and Interpretation
The potency of Boc-CCK-8 and its analogs can be quantified in various functional assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key parameters for comparing the activity of different compounds.
This table provides examples of potency values for various CCK receptor ligands in different assays. Obtaining such quantitative data for Boc-CCK-8 is essential for its thorough characterization.
Conclusion and Future Perspectives
tert-Butyloxycarbonylcholecystokinin-8 is a powerful research tool that has significantly contributed to our understanding of the role of the CCK system in the central nervous system. Its enhanced stability and potent agonist activity make it ideal for investigating the mechanisms underlying anxiety, satiety, reward, and pain. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the intricate functions of Boc-CCK-8 and the broader implications of CCK signaling in health and disease.
Future research should focus on developing more selective Boc-CCK-8 analogs for specific CCK receptor subtypes to further dissect their individual contributions to CNS function. Additionally, the therapeutic potential of targeting the CCK system with stable, long-acting agonists or antagonists warrants further investigation for a range of neurological and psychiatric disorders.
References
Bowers, M. B., & Meltzer, H. Y. (1989). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Psychopharmacology, 98(4), 545-551.
Moran, T. H., & Schwartz, G. J. (1994). Neurobiology of cholecystokinin. Critical reviews in neurobiology, 9(1), 1-28.
Rehfeld, J. F. (2017). The discovery of cholecystokinin. In Gastrointestinal Hormones (pp. 1-14). Springer, Cham.
Charpentier, B., Durieux, C., Pélaprat, D., Dor, A., Reibaud, M., Blanchard, J. C., & Roques, B. P. (1988). CCK-B agonist or antagonist activities of structurally hindered and peptidase-resistant Boc-CCK4 derivatives. Journal of medicinal chemistry, 31(12), 2263-2271.
Hill, D. R., & Woodruff, G. N. (1990). Cholecystokinin (CCK) assays. Current protocols in pharmacology, 9(1), 4-8.
Lee, S. Y., Soltesz, I., & Lee, S. H. (2014). Cell-type-specific CCK2 receptor signaling underlies the cholecystokinin-mediated selective excitation of hippocampal parvalbumin-positive fast-spiking basket cells. Journal of Neuroscience, 34(42), 14093-14106.
Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved from [Link]
Blommaert, A., Bignon, E., Boudeau, P., Bohme, A., & Roques, B. P. (1995). Synthesis and biological properties of new constrained CCK-B antagonists: discrimination of two affinity states of the CCK-B receptor on transfected CHO cells. Journal of medicinal chemistry, 38(14), 2649-2662.
Bradwejn, J., Koszycki, D., & Meterissian, G. (1991). Cholecystokinin and panic disorder: reflections on the history and some unsolved questions.
Neurofit. (n.d.). Rodent model of anxiety - CCK-4-induced Panic Anxiety. Retrieved from [Link]
Heidbreder, C., Roques, B. P., & De Witte, P. (1989). Similar potencies of CCK-8 and its analogue BOC (Nle28; Nle31) CCK27-33 on the self-stimulation behaviour both are antagonized by a newly synthesized cyclic CCK analogue. Neuropeptides, 13(2), 89-94.
Oishi, M., & Oku, Y. (1992). CCK as a central satiety factor: behavioral and electrophysiological evidence. Physiology & behavior, 52(4), 691-697.
Raybould, H. E., & Tache, Y. (1988). Cholecystokinin inhibits gastric motility and emptying via a capsaicin-sensitive vagal pathway in rats. American Journal of Physiology-Gastrointestinal and Liver Physiology, 255(2), G242-G246.
Li, Y., Wu, X., & Li, X. (2009). Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor. American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(2), G297-G306.
KRAUSE, W., & KRETSCHMAR, C. (1998). Major biological actions of CCK--a critical evaluation of research findings. Experimental brain research, 123(1-2), 1-10.
Benkelfat, C., Bradwejn, J., Meyer, E., Ellenbogen, M., Milot, S., Gjedde, A., & Evans, A. (1995). Functional neuroanatomy of CCK4-induced panic attacks in healthy volunteers.
Ananda, K., & Gundu, R. B. (2004). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O. Journal of Chemical Sciences, 116(5), 281-285.
Schäfer, U., Harhammer, R., Boomgaarden, M., Sohr, R., Ott, T., Henklein, P., & Repke, H. (1994). Binding of cholecystokinin-8 (CCK-8) peptide derivatives to CCKA and CCKB receptors. Journal of neurochemistry, 62(4), 1426-1431.
Moran, T. H., Sawyer, T. K., Seeb, D. H., Ameglio, P. J., Lombard, M. A., & McHugh, P. R. (1992). Potent and sustained satiety actions of a cholecystokinin octapeptide analogue. The American journal of clinical nutrition, 55(1 Suppl), 286S-290S.
Coin, I., Beyermann, M., & Bienert, M. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit-18.
Wang, Y., Zhang, Y., & Wang, Y. (2018).
ResearchGate. (n.d.). CCK-8 assay. Normal group indicates that neurons were incubated in the.... Retrieved from [Link]
White, F. J., & Wang, R. Y. (1984). Electrophysiological evidence for the existence of both excitatory and inhibitory dopamine receptors in the rat nucleus accumbens. Journal of Neuroscience, 4(6), 1591-1599.
Han, J. S. (1995). Cholecystokinin octapeptide (CCK-8): a potent anti-opioid peptide in the central nervous system. Sheng li xue bao:[Acta physiologica Sinica], 47(6), 529-540.
Kim, M. H., Lee, S. J., Kim, K. M., & Kim, J. Y. (2016). Cyclic cholecystokinin analogues exhibit high blood stability and binding affinity with cholecystokinin receptor. OnLine Journal of Biological Sciences, 16(2), 85-91.
Wang, Y., & Wang, Y. (2018).
Smith, G. D., & Horwell, D. C. (2021). The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. International journal of molecular sciences, 22(22), 12479.
Wang, Y., Zhang, Y., & Wang, Y. (2018).
Reubi, J. C., Waser, B., Schaer, J. C., & Laissue, J. A. (2001). Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors. Quarterly Journal of Nuclear Medicine, 45(3), 228-233.
Corringer, P. J., Weng, J. H., Ducos, B., Durieux, C., Boudeau, P., Bohme, A., & Roques, B. P. (1995). CCK-B agonist or antagonist activities of structurally hindered and peptidase-resistant Boc-CCK4 derivatives. Journal of medicinal chemistry, 38(1), 104-113.
Akaike, A., Tamura, Y., & Sato, K. (1993). Protective effect of CCK-8 and ceruletide on glutamate-induced neuronal cell death in rat neuron cultures: possible involvement of CCK-B receptors. Brain research, 618(1), 161-165.
Wikipedia. (2023). Cholecystokinin receptor. Retrieved from [Link]
Boster Biological Technology. (n.d.). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]
Advanced Synthesis and Purification of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8): A Comprehensive Technical Guide
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Introduction & Retrosynthetic Rationale
tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) is a highly potent, synthetic analog of the endogenous cholecystokinin octapeptide. With the primary sequence Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (Molecular Weight: 1163.34 Da)[1], it serves as a critical intermediate in the commercial synthesis of the choleretic drug Sincalide[2] and acts as a stable substrate for investigating tyrosylprotein sulfotransferases[3].
Synthesizing Boc-CCK-8 presents a unique chemical contradiction: standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry requires a final global cleavage step using 95% Trifluoroacetic Acid (TFA). Because the N-terminal tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile, introducing it directly on the resin prior to cleavage results in its complete obliteration.
To circumvent this, we deploy a two-stage semi-synthetic strategy :
Fmoc-SPPS to generate the fully deprotected, desulfated CCK-8 precursor.
Regioselective solution-phase N-Bocylation , exploiting the fact that the CCK-8 sequence lacks Lysine or other primary amine-containing side chains, rendering the N-terminal
α
-amine of Aspartate the sole nucleophile at pH 8.5[4].
Fig 1. Two-stage semi-synthetic workflow for Boc-CCK-8 production.
Phase 1: Fmoc-SPPS and Global Cleavage
The sequence contains two Methionine (Met) residues and one Tryptophan (Trp) residue. During TFA cleavage, the tert-butyl cations cleaved from the side chains of Tyrosine (Tyr) and Aspartate (Asp) act as highly reactive electrophiles that will rapidly alkylate the indole ring of Trp. Furthermore, Met is highly susceptible to atmospheric and chemical oxidation, forming methionine sulfoxide.
To prevent this, the cleavage must be performed using Reagent K , a highly optimized scavenger cocktail that intercepts carbocations and maintains a reducing environment.
Table 1: Quantitative Cleavage Cocktail Optimization (Reagent K Variant)
Component
Function
Volume %
Trifluoroacetic Acid (TFA)
Primary cleavage agent & global deprotection
82.5%
Phenol
Tyrosine protector / Carbocation scavenger
5.0% (w/v)
Water (H2O)
Quenches tert-butyl cations to form tert-butanol
5.0%
Thioanisole
Soft nucleophile / Met protector
5.0%
1,2-Ethanedithiol (EDT)
Primary Trp/Met protector / Cation scavenger
2.5%
Protocol 1: Cleavage and Precipitation
Transfer 1.0 g of the fully synthesized, Fmoc-deprotected CCK-8 resin to a fritted reaction vessel.
Chill 10 mL of Reagent K to 4°C and add to the resin. Stir gently at room temperature for 2.5 hours.
Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (crude CCK-8) will immediately form.
Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether to extract residual EDT and phenol.
Dissolve the pellet in 20% Acetonitrile (ACN) / 80% Water and lyophilize.
Validation Checkpoint 1: Perform an Ellman’s test on the crude lyophilized powder. A negative result confirms the absence of free thiols, validating that the EDT scavenger has been successfully removed during the ether precipitation.
Fig 2. Mechanism of Methionine protection by thiol scavengers.
Phase 2: Regioselective N-Terminal Bocylation
With the pure, desulfated CCK-8 isolated, the next step is the introduction of the Boc group[2]. The reaction utilizes Di-tert-butyl dicarbonate (Boc
2
O) in a mild basic buffer[4].
Protocol 2: Solution-Phase Bocylation
Dissolve 100 mg of crude CCK-8 in 5 mL of 50% aqueous 1,4-dioxane.
Add Sodium Bicarbonate (NaHCO
3
) incrementally until the pH stabilizes at 8.0 - 8.5. Causality note: A pH > 9.0 increases the risk of O-bocylation at the Tyrosine phenol, while a pH < 7.5 leaves the N-terminal amine protonated and unreactive.
Add 1.1 equivalents of Boc
2
O dissolved in 1 mL of dioxane dropwise over 10 minutes.
Stir at room temperature for 4 hours.
Validation Checkpoint 2 (Self-Validating LC-MS): Monitor the reaction via LC-MS. The starting material (CCK-8) has a theoretical monoisotopic mass of 1063.4 Da. The successful addition of the Boc group shifts the mass to 1163.4 Da[1]. The appearance of a 1263.4 Da peak indicates over-reaction (O-Bocylation of Tyrosine). If O-Bocylation is detected, add a catalytic amount of hydrazine (NH
2
NH
2
) and stir for 30 minutes to selectively cleave the unstable phenolic Boc-carbonate without affecting the N-terminal Boc-carbamate.
Phase 3: RP-HPLC Purification and Analytical Validation
Because Boc-CCK-8 is highly hydrophobic (containing Boc, Trp, Phe, two Met, and Tyr), a tailored reversed-phase high-performance liquid chromatography (RP-HPLC) gradient is required to separate the target molecule from truncated sequences and oxidized impurities.
Table 2: RP-HPLC Gradient for Boc-CCK-8 Purification
(Column: C18, 5
μ
m, 100 Å, 250 x 21.2 mm; Detection: UV 214 nm)
Time (min)
Mobile Phase A (0.1% TFA in H
2
O)
Mobile Phase B (0.1% TFA in ACN)
Flow Rate (mL/min)
0.0
85%
15%
15.0
5.0
85%
15%
15.0
35.0
45%
55%
15.0
40.0
5%
95%
15.0
45.0
85%
15%
15.0
Protocol 3: Final Isolation
Acidify the Bocylation reaction mixture to pH 3.0 using 1M HCl to quench the reaction and protonate the Aspartate side chains, increasing column retention.
Inject the mixture onto the preparative RP-HPLC system using the gradient in Table 2.
Collect fractions exhibiting UV absorbance at 214 nm and 280 nm (specific for Trp/Tyr).
Pool fractions confirmed by LC-MS to contain the 1163.4 Da mass and lyophilize to yield pure Boc-CCK-8 as a white, fluffy powder. Store at -20°C under argon to prevent long-term Met oxidation.
Receptor Binding Profile of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8): A Comprehensive Technical Guide
As drug development increasingly targets peptide-binding G-protein coupled receptors (GPCRs) for neuroendocrine and oncological indications, understanding the precise pharmacological behavior of synthetic peptide derivat...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly targets peptide-binding G-protein coupled receptors (GPCRs) for neuroendocrine and oncological indications, understanding the precise pharmacological behavior of synthetic peptide derivatives is paramount. Cholecystokinin octapeptide (CCK-8) is a potent endogenous neurotransmitter and gut hormone. However, its native form is highly susceptible to enzymatic degradation.
The introduction of the tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of CCK-8—creating Boc-CCK-8 —fundamentally alters its pharmacokinetic stability, lipophilicity, and receptor subtype selectivity. This guide synthesizes the structural pharmacology, receptor binding profiles, and self-validating experimental methodologies required to accurately characterize Boc-CCK-8 and its derivatives.
Structural Pharmacology: The Causality of the Boc Group
The design of Boc-CCK-8 is not merely a matter of chemical protection; it is a deliberate pharmacological engineering choice driven by structural causality.
Steric Shielding & Enzymatic Stability: Native CCK-8 is rapidly cleaved by aminopeptidases in vivo and during prolonged in vitro membrane assays. The bulky, highly branched tert-butyloxycarbonyl group at the N-terminus sterically hinders aminopeptidase access. This modification preserves the integrity of the peptide backbone, ensuring that any observed receptor binding or functional antagonism is due to the intact molecule rather than a degradation fragment 1[1].
Lipophilicity & Membrane Partitioning: The Boc group increases the overall hydrophobicity of the peptide. Because CCK receptors possess extracellular loops that interact with the lipid bilayer interface, the increased lipophilicity alters the association rate (
kon
) of the ligand, often enhancing its affinity for central nervous system receptors.
The Sulfation Switch: The binding profile of Boc-CCK-8 is heavily dependent on the sulfation state of its Tyrosine residue. Sulfated Boc-CCK-8 maintains high affinity for both CCK1 and CCK2 receptors. However, desulfated Boc-CCK-8 loses the critical electrostatic interactions required for CCK1 binding, rendering it a highly selective tool for CCK2 receptor characterization2[2].
Receptor Binding Profile: CCK1 (CCK-A) vs. CCK2 (CCK-B)
The cholecystokinin receptor family consists of two primary subtypes: CCK1 (predominantly peripheral; pancreas, gallbladder) and CCK2 (predominantly central; cortex, and gastrin-secreting tissues).
Boc-protected CCK analogues exhibit distinct behaviors at these two sites. For instance, C-terminal hydrazide analogues of Boc-CCK-4 behave as highly selective CCK2 ligands, demonstrating nanomolar affinity (IC50 = 25 nM) for cortical CCK2 receptors while showing virtually no affinity (IC50 = 15 µM) for pancreatic CCK1 receptors2[2]. Furthermore, highly labeled probes like [3H]Boc[diNle]CCK-7 bind in a saturable manner to both brain and pancreas, but the pancreatic CCK1 sites remain highly discriminative against non-sulfated derivatives compared to the more accommodating CCK2 pocket 3[3].
Downstream Signaling Pathways
Both CCK1 and CCK2 are Gq/11-coupled receptors. Upon binding Boc-CCK-8, the receptor undergoes a conformational shift that activates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). This triggers intracellular calcium mobilization and Protein Kinase C (PKC) activation.
Figure 1: Differential activation of CCK1 and CCK2 receptor signaling pathways by Boc-CCK-8.
Quantitative Data Summary
The following table synthesizes the binding affinities of various Boc-protected CCK analogues across different tissue sources, highlighting the stark contrast in receptor subtype selectivity.
Ligand
Receptor Subtype
Tissue Source
Radioligand
Affinity (IC50 / Kd)
Boc-[diNle]CCK-7
CCK2 (CCK-B)
Mouse Brain
[3H]Boc[diNle]CCK-7
Kd = 0.49 nM
Boc-[diNle]CCK-7
CCK1 (CCK-A)
Rat Pancreas
[3H]Boc[diNle]CCK-7
Kd = 4.4 nM
Boc-CCK-4 Analogue (A-57696)
CCK2 (CCK-B)
Guinea Pig Cortex
[125I]BH-CCK-8
IC50 = 25 nM
Boc-CCK-4 Analogue (A-57696)
CCK1 (CCK-A)
Guinea Pig Pancreas
[125I]BH-CCK-8
IC50 = 15 µM
Boc-[Nle28,Orn(Z)31]CCK27-33
CCK Receptors
Guinea Pig Brain
[3H]pCCK-8
Ki = 200 nM
(Data synthesized from established pharmacological evaluations[2][3][4])
To accurately determine the binding profile of Boc-CCK-8, a competitive radioligand binding assay must be employed. As an Application Scientist, I mandate that every protocol be designed as a self-validating system —meaning the assay contains internal controls that prove the biochemical mechanics functioned correctly, independent of the test compound's performance.
Assay Workflow
Figure 2: Self-validating workflow for competitive radioligand binding assays.
Step-by-Step Methodology & Causality
Membrane Preparation: Homogenize guinea pig cortex (for CCK2) and pancreas (for CCK1) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 30 minutes.
Causality: High-speed centrifugation isolates the crude membrane fraction where GPCRs reside, removing cytosolic proteases that could degrade the peptide.
Assay Setup (The Self-Validating Matrix):
Total Binding (TB): 50 pM [125I]Bolton-Hunter-CCK-8 + membranes.
Test Wells: 50 pM radioligand + membranes + Boc-CCK-8 (titrated from
10−12
to
10−5
M).
Reference Standard: Include (R)-L-365,260 (a known CCK2 antagonist) to validate receptor subtype identity2[2].
Incubation: Incubate at 25°C for 60 minutes.
Causality: 25°C is chosen over 37°C to slow down any residual proteolytic activity while still allowing the system to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Causality: Glass fiber filters carry a negative charge that non-specifically binds positively charged peptide domains. PEI is a cationic polymer that neutralizes the filter, drastically reducing NSB and improving the assay's signal-to-noise ratio.
Washing: Wash filters three times with 4 mL of ice-cold wash buffer.
Causality: Temperature directly dictates the dissociation rate constant (
koff
). Ice-cold buffer effectively "freezes" the receptor-ligand complex, preventing the loss of specific binding during the wash steps.
Quantification & QC: Count the bound radioactivity. A valid assay requires Specific Binding (TB - NSB) to be >70% of Total Binding, and the IC50 of the reference standard must fall within 3-fold of its historical mean.
tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8): A Robust Research Tool for Satiety and Tyrosyl-Sulfation Studies
Executive Summary Cholecystokinin (CCK) is a pivotal gut-brain peptide hormone that regulates digestive processes and serves as a primary peripheral signal for meal termination (satiety). While native Cholecystokinin-8 (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cholecystokinin (CCK) is a pivotal gut-brain peptide hormone that regulates digestive processes and serves as a primary peripheral signal for meal termination (satiety). While native Cholecystokinin-8 (CCK-8, or Sincalide) is the most potent endogenous ligand for the CCK-1 (CCK-A) receptor, its utility in prolonged in vitro and in vivo studies is severely limited by its rapid proteolytic degradation.
tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) emerges as a highly engineered, synthetic alternative. By introducing a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus, researchers can sterically hinder aminopeptidase cleavage without compromising the C-terminal pharmacophore required for receptor activation. This technical guide explores the dual utility of Boc-CCK-8: as a stable substrate for elucidating the enzymology of Tyrosylprotein Sulfotransferase (TPST) and as a robust agonist for mapping the gut-brain satiety axis.
Biochemical Rationale: The Structural Advantage of Boc-CCK-8
The rational design behind Boc-CCK-8 addresses two fundamental challenges in peptide-based metabolic research: proteolytic instability and post-translational dependency .
Overcoming Aminopeptidase Degradation
Native CCK-8 has a plasma half-life of merely 1–2 minutes. Aminopeptidases rapidly cleave the N-terminal aspartic acid, rendering the peptide inactive. The addition of the bulky, lipophilic Boc group to the N-terminus provides steric shielding. This modification significantly extends the peptide's half-life, allowing for sustained receptor engagement during in vivo feeding assays without requiring continuous intravenous infusion.
The Critical Role of Tyrosine Sulfation
The anorexigenic (satiety-inducing) activity of CCK-8 is strictly dependent on the post-translational O-sulfation of its tyrosine residue. Without this sulfate moiety, the peptide's binding affinity for the CCK-1 receptor drops by over 500-fold. Because of its structural stability, the desulfated form of Boc-CCK-8 serves as the gold-standard synthetic substrate for studying Tyrosylprotein Sulfotransferase (TPST), the Golgi-resident enzyme responsible for this critical modification [1, 2].
Mechanistic Pathway: CCK-1 Receptor Activation & The Gut-Brain Axis
To effectively utilize Boc-CCK-8 in satiety studies, one must understand the causality of its signaling cascade. When administered peripherally, the sulfated form of Boc-CCK-8 mimics postprandial endogenous CCK release from intestinal I-cells.
The peptide selectively binds to CCK-1 receptors located on the vagal afferent terminals in the gut wall. This binding triggers a Gq-protein coupled cascade, activating Phospholipase C (PLC) and generating Inositol trisphosphate (IP3). The subsequent release of intracellular calcium (Ca2+) depolarizes the vagal nerve, transmitting an afferent signal to the Nucleus Tractus Solitarius (NTS) in the brainstem, which ultimately relays the sensation of fullness to the hypothalamus [3].
Fig 1: Signaling cascade of sulfated Boc-CCK-8 mediating satiety via CCK-1 receptors.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that experimental design must inherently prove its own validity. The following protocols incorporate necessary controls to establish definitive causality.
Protocol A: In Vitro TPST Kinetics Assay
Objective: To quantify the sulfation kinetics of Boc-CCK-8 by TPST, validating the peptide's activation process [1].
Golgi Fraction Isolation: Isolate Golgi-enriched membranes from rat or human liver homogenates using sucrose gradient ultracentrifugation. Causality: TPST is exclusively localized to the trans-Golgi network; using crude cytosol will yield false negatives.
Reaction Assembly: In a pH 6.2 buffer (optimal for TPST), combine 50 µg of Golgi protein, 10 µM desulfated Boc-CCK-8, and 5 µM of the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Incubation & Termination: Incubate at 37°C for 15 minutes. Terminate the reaction by boiling for 3 minutes.
HPLC Quantification: Analyze the supernatant via reverse-phase HPLC. Sulfated Boc-CCK-8 will elute earlier than the desulfated precursor due to increased polarity.
Self-Validating Control: Run a parallel assay omitting PAPS. If the sulfated peak appears, the system is contaminated, invalidating the kinetics data.
Protocol B: In Vivo Satiety and Feeding Behavior Assay
Objective: To measure the prolonged anorexigenic effect of sulfated Boc-CCK-8 in murine models.
Subject Preparation: Acclimate adult male C57BL/6 mice to individual automated feeding chambers. Subject them to a 12-hour overnight fast to establish a baseline hunger drive.
Dosing Strategy: Administer sulfated Boc-CCK-8 (10 µg/kg) via Intraperitoneal (IP) injection 15 minutes prior to food reintroduction. Causality: IP injection is chosen over intracerebroventricular (ICV) administration to accurately mimic the peripheral release of endogenous CCK from the gut.
Data Acquisition: Continuously monitor food intake (in grams) at 15, 30, 60, and 120-minute intervals.
Self-Validating Control (Receptor Antagonism): In a separate cohort, pre-treat mice with Devazepide (a selective CCK-1 receptor antagonist) 30 minutes before Boc-CCK-8 injection. If Boc-CCK-8 still suppresses feeding in the presence of Devazepide, the observed "satiety" is an artifact of off-target toxicity or malaise, not true CCK-1 mediated satiation.
Fig 2: Integrated experimental workflow from in vitro TPST sulfation to in vivo satiety validation.
Quantitative Data & Comparative Analysis
The structural modifications of Boc-CCK-8 yield distinct pharmacological advantages over the native peptide. The table below summarizes the comparative metrics critical for experimental design.
Parameter
Native CCK-8 (Sincalide)
Boc-CCK-8 (Sulfated)
Analytical Significance
In Vivo Half-Life
~1 - 2 minutes
> 15 minutes
Boc-protection prevents rapid aminopeptidase cleavage, allowing for sustained receptor engagement.
TPST Substrate Suitability
Poor (Rapidly degraded)
Excellent (Desulfated form)
Boc-CCK-8 is the preferred synthetic substrate for isolating and studying Golgi TPST kinetics.
CCK-1R Binding Affinity
High (Kd ~ 1 nM)
High (Kd ~ 1-2 nM)
The N-terminal modification does not sterically hinder the C-terminal receptor binding pocket.
Food Intake Reduction (1h)
Moderate (Rebound feeding occurs)
Sustained (> 50% reduction)
Prolonged half-life translates directly to extended meal termination and delayed gastric emptying.
Conclusion
tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) is far more than a simple peptide analog; it is a highly specialized research tool. By solving the inherent instability of native CCK-8, it provides researchers with a reliable substrate for mapping the complex enzymology of tyrosyl sulfation and a robust agonist for interrogating the vagal pathways of the gut-brain axis. When deployed within self-validating experimental frameworks, Boc-CCK-8 ensures high-fidelity data in the pursuit of novel anti-obesity and metabolic therapeutics.
References
Rens-Domiano, S., Hortin, G. L., & Roth, J. A. (1989). Sulfation of tert-butoxycarbonylcholecystokinin and other peptides by rat liver tyrosylprotein sulfotransferase. Molecular Pharmacology, 36(4), 647-653.[Link]
Young, W. F. (1990). Human liver tyrosylsulfotransferase. Gastroenterology, 99(4), 1072-1078.[Link]
Moran, T. H. (2000). Cholecystokinin and satiety: current perspectives. Nutrition, 16(10), 858-865.[Link]
Exploratory
The Advent of a Chemical Probe: Early Investigations into the Anxiogenic Effects of Nα-tert-Butyloxycarbonyl-Cholecystokinin Peptides
A Technical Guide for Researchers in Neuroscience and Drug Development Introduction: The Cholecystokinin System and the Dawn of Neuropeptide Research in Anxiety In the landscape of modern neuroscience, the intricate danc...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction: The Cholecystokinin System and the Dawn of Neuropeptide Research in Anxiety
In the landscape of modern neuroscience, the intricate dance of neuropeptides in modulating complex behaviors is a well-established field of inquiry. However, the journey to this understanding was paved by foundational research that sought to unravel the roles of these then-novel signaling molecules. Among the most compelling of these early narratives is that of cholecystokinin (CCK) and its profound implications for anxiety and panic disorders.[1][2] Discovered initially as a gut hormone, CCK was later identified as one of the most abundant neuropeptides in the central nervous system, setting the stage for an intense period of investigation into its neurobiological functions.[3]
Early clinical observations and subsequent preclinical studies began to paint a picture of CCK as a potent modulator of anxiety-like states.[4] This guide delves into a specific chapter of this story: the early research on Nα-tert-Butyloxycarbonyl-cholecystokinin (Boc-CCK) fragments, with a particular focus on the scientific rationale and methodologies employed to study their effects on anxiety. While the tetrapeptide fragment, Boc-CCK-4, became a cornerstone of this research, we will also explore the broader context of Boc-protected CCK peptides, including the octapeptide (Boc-CCK-8) and its analogues, as crucial tools in dissecting the anxiogenic properties of the CCK system.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing not just a historical account, but a detailed examination of the experimental logic, protocols, and mechanistic hypotheses that defined this pivotal era of neuropeptide research.
Biochemical Profile and Rationale for Use: The Significance of the Boc Moiety
The native forms of cholecystokinin, such as the sulfated octapeptide (CCK-8S), are susceptible to rapid degradation by peptidases in vivo. This metabolic instability presents a significant challenge for researchers aiming to study their physiological and behavioral effects following systemic administration. To overcome this hurdle, early investigators turned to a common strategy in peptide chemistry: the use of protecting groups.
The tert-Butyloxycarbonyl (Boc) group is a classic N-terminal protecting group used in peptide synthesis. Its primary function in the context of these early studies was to block the N-terminal amino group of the CCK peptide fragment, thereby rendering it resistant to degradation by aminopeptidases.[5] This chemical modification resulted in analogues with enhanced stability and, consequently, a more sustained and reliable pharmacological action in vivo.
The decision to utilize Boc-protected CCK fragments was therefore a deliberate experimental choice driven by the need for a stable chemical probe to reliably activate CCK receptors and observe the resulting behavioral sequelae. This approach allowed for a more consistent dose-response relationship and a clearer interpretation of the behavioral outcomes.
Early Preclinical Models for Assessing Anxiety: A Methodological Deep Dive
The anxiogenic potential of Boc-CCK peptides was primarily investigated using a battery of now-standard preclinical behavioral paradigms in rodents. These models are designed to elicit anxiety-like behaviors that can be pharmacologically modulated.
The Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used and validated model for assessing anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a "plus" shape, elevated from the floor. Two of the arms are enclosed by high walls (closed arms), while the other two are open. The test is based on the natural aversion of rodents to open, elevated spaces, and their innate exploratory drive.
Detailed Protocol for Elevated Plus-Maze (EPM) Testing:
Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms (e.g., 50 cm long x 10 cm wide with 40 cm high walls), elevated 50-70 cm from the floor. The arms are connected by a central platform (e.g., 10 cm x 10 cm).
Animal Subjects: Male Wistar or Sprague-Dawley rats (200-250 g) or various strains of mice (20-30 g) are commonly used. Animals should be housed in a controlled environment with a 12:12 hour light-dark cycle and allowed to acclimatize to the facility for at least one week prior to testing.
Habituation: On the day of testing, animals are brought to the experimental room at least 60 minutes before the start of the experiment to acclimate to the ambient conditions.
Drug Administration: Boc-CCK-4 or other CCK agonists are typically dissolved in a sterile vehicle (e.g., saline or a small percentage of DMSO in saline) and administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at a predetermined time (e.g., 15-30 minutes) before the test. A control group receiving only the vehicle is essential.
Test Procedure:
Place the animal gently onto the central platform of the maze, facing one of the open arms.
Allow the animal to freely explore the maze for a 5-minute session.
The session is recorded by an overhead video camera for later analysis.
Behavioral Scoring: The following parameters are typically scored:
Time spent in the open arms: A decrease in this measure is indicative of anxiogenic-like effects.
Number of entries into the open arms: A decrease suggests increased anxiety.
Time spent in the closed arms: An increase is also indicative of anxiogenic-like effects.
Total number of arm entries: This serves as a measure of general locomotor activity. A significant change in this parameter could confound the interpretation of the anxiety-related measures.
Data Analysis: The data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the drug-treated groups to the vehicle control group.
The Light-Dark Box Test
The light-dark box test is another widely used paradigm for assessing anxiety-like behavior. It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.
Detailed Protocol for the Light-Dark Box Test:
Apparatus: A two-compartment box, with one compartment (the "dark" side) being small and dark, and the other (the "light" side) being larger and brightly illuminated. The two compartments are connected by a small opening.
Animal Subjects and Habituation: Similar to the EPM protocol.
Drug Administration: Boc-CCK-4 or other test compounds are administered prior to the test, as described for the EPM.
Test Procedure:
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
Allow the animal to explore the apparatus for a 5 to 10-minute session.
The session is recorded for subsequent analysis.
Behavioral Scoring:
Time spent in the light compartment: A decrease in this parameter is indicative of an anxiogenic effect.
Number of transitions between the two compartments: A decrease can also suggest increased anxiety.
Latency to enter the dark compartment: A shorter latency may indicate a heightened anxiety state.
Locomotor activity in each compartment: To control for general effects on movement.
Data Analysis: Statistical analysis is performed similarly to the EPM data.
Mechanistic Insights from Early Studies: The Role of the CCK-B Receptor
Receptor Binding Affinity: CCK-4 and its analogues, including Boc-CCK-4, were found to have a high affinity for the CCK-B receptor, which is widely distributed in the brain, particularly in limbic structures associated with fear and anxiety such as the amygdala and hippocampus.[6][7]
Pharmacological Blockade: The anxiogenic effects of Boc-CCK-4 in animal models could be blocked by pretreatment with selective CCK-B receptor antagonists.[6] This provided strong evidence for a receptor-mediated mechanism.
Clinical Corroboration: Intravenous administration of CCK-4 was found to induce panic attacks in patients with panic disorder and, to a lesser extent, in healthy volunteers, further implicating the CCK-B receptor in human anxiety.[1][8]
The prevailing hypothesis from this early research was that overstimulation of CCK-B receptors in key brain circuits leads to a state of heightened anxiety and, in extreme cases, panic.
Caption: Proposed signaling pathway for Boc-CCK-4-induced anxiety.
Synthesis of Early Research Findings
The table below summarizes representative findings from early studies investigating the anxiogenic effects of Boc-CCK-4 and related CCK agonists in preclinical models.
Compound
Animal Model
Dose Range
Route of Administration
Key Anxiogenic-Like Effects
Reference
Boc-CCK-4
Elevated Plus-Maze (Rat)
10-100 µg/kg
i.p.
Decreased time in open arms; Decreased entries into open arms
Discussion and Legacy: Paving the Way for Modern Anxiolytic Drug Discovery
The early research on Boc-CCK peptides was instrumental in solidifying the role of the CCK system, and specifically the CCK-B receptor, as a key player in the neurobiology of anxiety and panic. The use of the Boc moiety to create more stable and pharmacologically reliable probes was a critical methodological advance that enabled researchers to consistently elicit and study anxiety-like behaviors in a controlled laboratory setting.
While this line of research clearly demonstrated the anxiogenic potential of CCK-B receptor agonists, it also, and perhaps more importantly, highlighted the therapeutic potential of CCK-B receptor antagonists as a novel class of anxiolytic drugs. The logic was straightforward: if activation of the receptor causes anxiety, then blocking it should have the opposite effect. This hypothesis spurred a wave of drug discovery programs aimed at developing potent and selective CCK-B antagonists for the treatment of anxiety and panic disorders.
Although the clinical translation of CCK-B antagonists has been met with mixed success, the foundational research with compounds like Boc-CCK-4 laid an undeniable groundwork for our modern understanding of the complex neurochemical underpinnings of anxiety. It stands as a testament to the power of chemical biology and well-designed behavioral pharmacology in dissecting the intricate relationship between neuropeptides and behavior. The experimental workflows and mechanistic insights gleaned from these early studies continue to inform and inspire new avenues of research in the ongoing quest for more effective treatments for anxiety disorders.
References
Rotzinger S, Vaccarino FJ. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. J Psychiatry Neurosci. 2003;28(3):171-181. [Link]
Charpentier B, Durieux C, Pelaprat D, et al. Synthesis and biological activity of Boc [Nle28, Nle31]CCK27-33, a highly potent CCK8 analogue. Peptides. 1985;6(3):415-420. [Link]
Harro J, Vasar E, Bradwejn J. Effects of cholecystokinin tetrapeptide and sulfated cholecystokinin octapeptide in rat models of anxiety. Neurosci Lett. 1994;172(1-2):139-142. [Link]
Shiosaki K, Lin CW, Kopecka H, et al. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors. J Med Chem. 1993;36(19):2796-2801. [Link]
Lydiard RB. Neuropeptides and anxiety: focus on cholecystokinin. Clin Chem. 1994;40(2):315-318. [Link]
Rodgers RJ, Johnson NJ. Cholecystokinin and anxiety: promises and pitfalls. Crit Rev Neurobiol. 1995;9(4):345-369. [Link]
Heidbreder C, Roques BP, De Witte P. Similar Potencies of CCK-8 and Its Analogue BOC(Nle28;Nle31)CCK27-33 on the Self-Stimulation Behaviour Both Are Antagonized by a Newly Synthesized Cyclic CCK Analogue. Neuropeptides. 1989;13(2):89-94. [Link]
Bradwejn J, de Montigny C. The Cholecystokinin Hypothesis of Panic and Anxiety Disorders: A Review. J Psychopharmacol. 1992;6(3):345-351. [Link]
Rehfeld JF. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. Int J Mol Sci. 2021;22(18):10015. [Link]
de Montigny C. Cholecystokinin tetrapeptide induces panic-like attacks in healthy volunteers. Preliminary findings. Arch Gen Psychiatry. 1989;46(6):511-517. [Link]
Crespi F. On the Role of Cholecystokinin (CCK) in Fear and Anxiety: A Review and Research Proposal. Open Access J Sci. 2019;3(2):68-74. [Link]
Becker C, et al. Differential Startle Reactivity Following Central CCK-8S and Systemic Boc CCK-4 Administration in Mice: Antecedent Stressor History and Testing Condition. Behav Neurosci. 2008;122(5):1115-1126. [Link]
Miller LJ, Holicky EL, G ৫৮, et al. Structural basis of cholecystokinin receptor binding and regulation. Pharmacol Ther. 2003;99(2):115-129. [Link]
Zerssen D. Major biological actions of CCK--a critical evaluation of research findings. Exp Brain Res. 1998;123(1-2):10-21. [Link]
Dauge V, Steimes P, Derrien M, et al. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety. Ann N Y Acad Sci. 1994;713:227-242. [Link]
Application Note: Preparation and In Vivo Administration of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8)
Introduction & Mechanistic Insights tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) is a synthetic, N-terminally protected analog of the endogenous neuropeptide cholecystokinin octapeptide (CCK-8). In drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights
tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) is a synthetic, N-terminally protected analog of the endogenous neuropeptide cholecystokinin octapeptide (CCK-8). In drug development and neuropharmacology, the addition of the tert-butyloxycarbonyl (Boc) group serves a dual mechanistic purpose: it significantly enhances the peptide's resistance to N-terminal enzymatic degradation in vivo and alters its lipophilicity, which influences blood-brain barrier (BBB) penetrance and receptor binding kinetics 1.
Boc-CCK-8 acts as a potent agonist for both the CCK1 receptor (CCK1R) , predominantly found in the gastrointestinal tract and select central nervous system (CNS) regions, and the CCK2 receptor (CCK2R) , which is highly expressed throughout the brain [[2]](). Activation of these G-protein-coupled receptors (GPCRs) primarily stimulates the Gq/11 pathway, leading to phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium mobilization 3.
Diagram illustrating the CCK1R and CCK2R Gq-coupled signaling pathways activated by Boc-CCK-8.
Physicochemical Properties & Solubility Profile
The Boc protecting group renders Boc-CCK-8 highly hydrophobic compared to its unprotected counterpart. Direct dissolution in aqueous buffers (e.g., PBS, saline) typically results in micelle formation or irreversible precipitation. Therefore, a two-step dissolution strategy—utilizing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) followed by aqueous dilution—is mandatory for in vivo applications 4.
Table 1: Physicochemical and Solubility Parameters of Boc-CCK-8
Step-by-step workflow for the dissolution and preparation of Boc-CCK-8 for in vivo administration.
Phase 1: Preparation of the Master Stock Solution (DMSO)
Expertise & Experience (Causality Check): Why use anhydrous DMSO? Hygroscopic DMSO rapidly absorbs atmospheric moisture. Introducing water prematurely into the microenvironment drastically reduces the solvating power for hydrophobic peptides, causing irreversible micro-precipitates 4.
Equilibration : Remove the lyophilized Boc-CCK-8 vial from the -20°C freezer and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the anhydrous environment.
Solvent Addition : Add the calculated volume of fresh, 100% anhydrous DMSO directly to the vial to achieve a high-concentration stock (e.g., 10 mg/mL).
Dissolution : Gently vortex the vial for 30-60 seconds. If the solution remains cloudy, place the vial in an ultrasonic water bath at RT for 2-5 minutes. Reasoning: Sonication provides the kinetic energy required to disrupt intermolecular peptide-peptide hydrogen bonds, ensuring complete solvation.
Aliquotting : Aliquot the stock solution into single-use sterile microcentrifuge tubes to prevent degradation from repeated freeze-thaw cycles [[4]](). Store unused aliquots at -80°C.
Phase 2: Aqueous Dilution for In Vivo Administration
Expertise & Experience (Causality Check): Always add the DMSO stock to the aqueous buffer, never the reverse. Adding buffer to DMSO causes a rapid polarity shift that shocks the peptide out of solution.
Preparation of Buffer : Warm the target aqueous buffer (e.g., 1X PBS, pH 7.4, or 0.9% sterile saline) to 37°C. Reasoning: Warm buffers increase the kinetic solubility limit during the critical mixing phase.
Dropwise Addition : While continuously vortexing the warm buffer, add the DMSO stock solution dropwise.
Concentration Limits : Ensure the final concentration of DMSO does not exceed the maximum tolerated dose for your specific in vivo route (e.g., <5% for Intraperitoneal (IP), <1% for Intravenous (IV)).
Sterile Filtration : Pass the final solution through a low-protein-binding 0.22 µm syringe filter (e.g., PVDF or PES) prior to injection.
Phase 3: Vehicle Control Preparation (Self-Validating System)
To maintain a self-validating experimental system, a vehicle control must be prepared identically to the peptide solution to rule out solvent-induced toxicity or behavioral artifacts.
Add the exact same volume of 100% anhydrous DMSO to the warmed aqueous buffer.
Ensure the final DMSO concentration matches the Boc-CCK-8 treatment group precisely.
Filter and administer using the exact same protocol as the active peptide group.
Troubleshooting & Optimization
Precipitation upon dilution : If the peptide crashes out during Phase 2, the final aqueous concentration may be too high, or the DMSO was added too quickly. Reduce the final peptide concentration or increase the mixing speed. Alternatively, the addition of a biocompatible surfactant (e.g., 0.1% Tween-80) can stabilize the peptide in the aqueous phase.
Loss of Efficacy In Vivo : Boc-CCK-8 contains methionine and tryptophan residues, which are highly susceptible to oxidation. Ensure buffers are freshly prepared, avoid exposing the peptide solution to prolonged light or oxygen, and use the prepared aqueous solution immediately.
References
[1] Sulfation of tert-butoxycarbonylcholecystokinin and other peptides by rat liver tyrosylprotein sulfotransferase. PubMed / NIH. 1
[2] Overall structures of CCK1R and CCK2R signaling complexes. ResearchGate. 2
[3] Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells. PMC / NIH.3
[4] Solubility and stability of Cholecystokinin Octapeptide, desulfated in DMSO. Benchchem. 4
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) in Rodent Behavioral Models
Introduction & Pharmacological Rationale
Endogenous Cholecystokinin octapeptide (CCK-8) is a potent neuromodulator and gastrointestinal hormone. However, its utility in prolonged behavioral assays is severely limited by rapid enzymatic degradation by aminopeptidases, resulting in an extremely short in vivo half-life[1]. The synthetic derivative, tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8), circumvents this limitation. The addition of an N-terminal Boc (tert-butyloxycarbonyl) protecting group provides a steric shield that prevents rapid enzymatic cleavage, significantly extending the peptide's bioavailability[2].
Boc-CCK-8 acts through two primary Gq-coupled receptors, making it an essential tool compound for distinct behavioral models:
CCK-1 (CCK-A): Predominantly located peripherally on vagal afferents. Activation mediates satiety, meal termination, and reduced exploratory locomotion[3]. Sulfation at the tyrosine residue (Tyr27) is strictly required for high-affinity binding to CCK-1[2].
CCK-2 (CCK-B): Highly expressed in the central nervous system (e.g., amygdala, cortex). Activation induces anxiety and panic-like behaviors[4]. CCK-2 receptors tolerate both sulfated and desulfated forms of Boc-CCK-8.
To ensure reproducibility, researchers must account for the physical properties of peptides and the physiological baselines of rodents.
Causality in Formulation: Peptides like Boc-CCK-8 are highly prone to adsorbing to plastic surfaces (syringes, Eppendorf tubes). The causal reason for adding 0.1% Bovine Serum Albumin (BSA) to the saline vehicle is to saturate these non-specific binding sites, ensuring the animal receives the exact calculated dose[5].
Causality in Handling: CCK-2 mediated anxiety models are highly sensitive to baseline stress. Handling stress can mask CCK-induced anxiety or artificially suppress feeding; therefore, 2-3 days of mock saline injections are critical to extinguish stress-induced artifacts[3].
Satiety and Feeding Microstructure (Fasting-Refeeding Paradigm)
Target: Peripheral CCK-1 Receptors.
Rationale: Intraperitoneal (IP) administration targets peripheral CCK-1 receptors on the vagus nerve before the peptide undergoes extensive hepatic first-pass metabolism.
Anxiety-Like Behavior (Elevated Plus Maze - EPM)
Target: Central CCK-2 Receptors.
Rationale: Central administration (ICV) or higher systemic doses are required to cross the blood-brain barrier (BBB) and activate amygdalar CCK-2 receptors[1].
Step-by-Step Methodologies
To guarantee trustworthiness, every protocol must be a self-validating system . This means incorporating specific receptor antagonists to prove that the behavioral change is genuinely mediated by the target receptor and not an off-target artifact.
Protocol A: Peptide Preparation
Reconstitution: Dissolve lyophilized Boc-CCK-8 in a minimal volume of 0.1 M NH₄OH or 100% DMSO (maximum 1% of final volume) to disrupt peptide aggregation.
Dilution: Dilute to the working concentration (e.g., 1.8 nmol/kg or ~1-10 µg/kg equivalent) using sterile 0.9% saline containing 0.1% BSA[1][5].
Storage: Keep the working solution on ice during the experiment. Do not freeze-thaw the diluted working solution.
Protocol B: In Vivo Administration & Self-Validation
Acclimation: Handle rodents for 5 minutes daily and administer mock IP saline injections for 3 days prior to the test[3].
Antagonist Control (Self-Validation): 10 minutes prior to Boc-CCK-8 administration, inject Cohort A with vehicle and Cohort B with a specific antagonist (e.g., Devazepide 1 mg/kg for CCK-1, or L-365,260 1 mg/kg for CCK-2)[1].
Agonist Dosing: Administer Boc-CCK-8 (1-10 µg/kg IP) to all cohorts[1].
Protocol C: Behavioral Execution
Feeding Assay: Immediately post-injection, place the rat in a home-cage environment with pre-weighed chow. Measure intake at 15, 30, and 60 minutes[3].
EPM Assay: Wait 10 minutes post-injection. Place the rodent in the center of the EPM facing an open arm. Record for 5 minutes using automated video tracking software.
Figure 2: Standardized chronological workflow for Boc-CCK-8 in vivo behavioral pharmacology.
Quantitative Data Interpretation
The following table synthesizes expected outcomes based on validated pharmacological studies using equimolar doses of CCK-8 derivatives (approx. 1.8 nmol/kg IP) in adult rats.
Table 1: Expected Pharmacological Outcomes in Rodent Models Using Boc-CCK-8
Behavioral Model
Target Receptor
Primary Metric
Baseline (Vehicle)
Boc-CCK-8 Treated
Effect Size & Causality
Fasting-Refeeding
CCK-1 (Peripheral)
1-hour Food Intake (g)
~4.5 g
~2.2 g
~50% Reduction; Driven by vagal afferent satiety signaling[5].
Elevated Plus Maze
CCK-2 (Central)
Time in Open Arms (%)
~30%
< 10%
Significant decrease; Driven by amygdala hyperactivation[4].
Open Field Test
CCK-1 / CCK-2
Total Distance (cm)
~3500 cm
~2400 cm
~31% Reduction; Locomotor suppression linked to satiety crossover[5].
References
[2] Sulfation of tert-butoxycarbonylcholecystokinin and other peptides by rat liver tyrosylprotein sulfotransferase - PubMed. nih.gov.
[4] Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - Canadian Science Publishing. cdnsciencepub.com.
[3] The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC. nih.gov.
[5] CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats. researchgate.net.
[1] A cholecystokinin-1 receptor agonist (CCK-8) mediates increased permeability of brain barriers to leptin - PMC. nih.gov.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, electrophysiologists, and drug development professionals.
Content Type: Advanced Technical Guide & Experimental Protocol.
Introduction & Chemical Rationale
Cholecystokinin (CCK) is a ubiquitous neuropeptide that modulates synaptic plasticity, anxiety, and reward pathways via Gq-coupled CCK-1 (CCK-A) and CCK-2 (CCK-B) receptors[1]. In acute slice electrophysiology, investigating native neuropeptides like sulfated CCK-8 presents a profound technical challenge: rapid degradation by extracellular aminopeptidases and tissue proteases.
Mechanistic Insights: Neuromodulation via Boc-CCK-8
When applying Boc-CCK-8 during whole-cell patch-clamp recordings, it is critical to understand the intracellular causality of the observed electrical changes. Boc-CCK-8 binds to CCK receptors, initiating a Gq/11-coupled signaling cascade. This activates Phospholipase C (PLC), cleaving PIP2 into IP3 and Diacylglycerol (DAG).
For the electrophysiologist, this cascade manifests in two primary ways:
Intracellular Calcium Release: IP3 triggers Ca²⁺ release from the endoplasmic reticulum, which can activate calcium-dependent ion channels (e.g., SK/BK channels or TRP channels).
Membrane Depolarization: DAG and downstream kinase activation often result in the closure of leak potassium channels (K2P) or the opening of non-selective cation channels, leading to a measurable inward current (holding at -70 mV) or an increase in spontaneous firing frequency.
Fig 1. Gq-coupled signaling cascade initiated by Boc-CCK-8, leading to electrophysiological changes.
Quantitative Comparison: Native CCK-8 vs. Boc-CCK-8
To design a rigorous experiment, researchers must adjust their working concentrations and timelines based on the pharmacokinetic profile of the Boc-protected analog.
Pharmacological Property
Native CCK-8 (Sulfated)
Boc-CCK-8
Experimental Implication in Patch-Clamp
N-Terminal Stability
Low (Minutes)
High (Hours)
Boc-CCK-8 allows for stable, prolonged bath applications without continuous degradation[2].
Relative Potency
100% (Reference)
~1 - 5%
Requires higher working concentrations (typically 0.5 µM - 2 µM) to achieve equivalent receptor occupancy[3].
Lipophilicity
Moderate
High
Boc-CCK-8 is highly prone to adhering to perfusion tubing; requires carrier proteins (BSA) in ACSF.
Washout Kinetics
Fast (< 5 min)
Slow (10 - 15 min)
Extended washout periods are required to return to baseline holding currents.
Self-Validating Experimental Protocol
The following protocol details the application of Boc-CCK-8 to evaluate corticostriatal transmission in Medium Spiny Neurons (MSNs)[4]. This workflow is designed as a self-validating system : it includes internal controls to ensure that observed currents are genuinely receptor-mediated and not artifacts of peptide aggregation or mechanosensitive responses to perfusion changes.
Phase 1: Reagent and Solution Preparation
Causality Check: Neuropeptides containing hydrophobic protecting groups (like Boc) will readily adsorb to the walls of plastic syringes, Tygon tubing, and glass reservoirs. If applied in standard ACSF, the actual concentration reaching the cell may be near zero.
Stock Solution: Dissolve Boc-CCK-8 in 100% DMSO to create a 1 mM stock. Aliquot and store at -20°C.
Carrier-Supplemented ACSF: Prepare standard ACSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 Glucose). Add 0.1% Bovine Serum Albumin (BSA) . The BSA coats the perfusion lines and acts as a carrier, ensuring the peptide remains in solution.
Working Dilution: Dilute the stock into the BSA-ACSF to a final concentration of 1 µM Boc-CCK-8 (final DMSO concentration 0.1%).
Phase 2: Whole-Cell Patch-Clamp Configuration
Intracellular Solution: Use a Potassium Gluconate-based internal solution (in mM: 130 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine). Rationale: K-Gluconate preserves the physiological intracellular milieu required for G-protein signaling, unlike Cesium-based solutions which block K⁺ channels and may mask the downstream effects of CCK receptor activation.
Patching: Obtain a GΩ seal on a visually identified MSN and break into the whole-cell configuration. Monitor Series Resistance (Rs). Discard the cell if Rs changes by >20% during the experiment.
Holding Potential: Voltage-clamp the cell at -70 mV to monitor spontaneous Excitatory Postsynaptic Currents (sEPSCs) and baseline holding current.
Phase 3: Drug Application & Validation Workflow
Fig 2. Standardized whole-cell patch-clamp workflow for evaluating Boc-CCK-8 neuromodulation.
Baseline (5 min): Record baseline sEPSCs and holding current in BSA-ACSF.
Application (3-5 min): Switch perfusion to 1 µM Boc-CCK-8. Observe for a slow inward current (depolarization) or changes in sEPSC frequency.
Washout (15 min): Return to BSA-ACSF. Due to the Boc group's lipophilicity, washout will be slower than native peptides.
Self-Validation Step (Crucial): To prove the effect is CCK-receptor specific, select a new slice. Pre-incubate the slice with a selective CCK-2R antagonist (e.g., 1 µM YM022) for 10 minutes. Co-apply 1 µM Boc-CCK-8 + 1 µM YM022. The complete ablation of the previously observed inward current validates that the Boc-CCK-8 response is mechanistically driven by CCK receptors and is not a vehicle or flow-rate artifact[4].
Measuring the Bioactivity of tert-Butyloxycarbonylcholecystokinin-8: An In Vitro Application Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the in vitro bioactivity of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8), a chemically modified...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the in vitro bioactivity of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8), a chemically modified and protected analog of the cholecystokinin-8 (CCK-8) peptide hormone. Understanding the potency and efficacy of Boc-CCK-8 is crucial for its application in various research contexts, including studies on satiety, gastrointestinal motility, and neurological pathways.
Introduction: The Significance of Boc-CCK-8 and its Bioactivity
Cholecystokinin (CCK) is a pivotal hormone and neurotransmitter in the gastrointestinal system and central nervous system.[1][2] Its sulfated octapeptide form, CCK-8, is a potent agonist for the cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors, both of which are G protein-coupled receptors (GPCRs).[1][3] The tert-Butyloxycarbonyl (Boc) protecting group on the N-terminus of CCK-8 enhances its stability against enzymatic degradation, making it a valuable tool for in vitro and in vivo studies.[4][5]
Accurately quantifying the bioactivity of Boc-CCK-8 is essential for ensuring the validity and reproducibility of experimental results. This application note details a robust and reliable in vitro bioassay based on the principle of intracellular calcium mobilization upon CCK receptor activation.
Assay Principle: Linking Receptor Activation to a Measurable Signal
The binding of an agonist like Boc-CCK-8 to CCK receptors, primarily the CCK-A receptor, initiates a cascade of intracellular signaling events.[6][7] CCK-A receptors are predominantly coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[7][8][10] This transient increase in intracellular Ca2+ concentration is a direct and quantifiable indicator of CCK receptor activation.[10]
This bioassay employs a fluorescent calcium indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. This change in fluorescence can be measured in real-time using a fluorescence plate reader, providing a sensitive and high-throughput method to determine the potency (EC50) and efficacy of Boc-CCK-8.
Figure 1: Simplified signaling pathway of Boc-CCK-8-mediated intracellular calcium mobilization.
Materials and Reagents
Material/Reagent
Supplier (Example)
Catalog Number (Example)
Human CCK-A Receptor expressing cells
Charles River
A688
Boc-CCK-8
Tocris Bioscience
1167
CCK-8 (sulfated)
Tocris Bioscience
2073
F-12K Medium
ATCC
30-2004
Fetal Bovine Serum (FBS)
Gibco
10270106
Penicillin-Streptomycin
Gibco
15140122
Geneticin (G418)
Gibco
10131035
Fluo-4 AM
Invitrogen
F14201
Pluronic F-127
Invitrogen
P3000MP
Hanks' Balanced Salt Solution (HBSS)
Gibco
14025092
Probenecid
Sigma-Aldrich
P8761
96-well black, clear-bottom plates
Corning
3603
Experimental Protocols
Cell Culture and Maintenance
Cell Line: Utilize a stable cell line recombinantly expressing the human CCK-A receptor, such as the CHO-K1 or HEK293 cell lines. Several vendors offer pre-validated cell lines for this purpose.[11][12][13]
Culture Medium: Culture the cells in F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 400 µg/mL) to maintain selection for receptor expression.
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use a standard trypsin-EDTA solution for detachment.
This protocol is optimized for a 96-well plate format and a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.
1. Cell Plating:
a. Harvest the CCK-A receptor-expressing cells using trypsin-EDTA and resuspend them in fresh culture medium.
b. Determine the cell density using a hemocytometer or an automated cell counter.
c. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.
d. Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
2. Preparation of Reagents:
a. Boc-CCK-8 and CCK-8 Standards: Prepare a 10 mM stock solution of Boc-CCK-8 and the reference agonist CCK-8 in DMSO. From this stock, create a serial dilution series in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) to achieve final assay concentrations ranging from 1 pM to 1 µM.
b. Calcium Indicator Loading Buffer: Prepare the loading buffer by adding Fluo-4 AM and Pluronic F-127 to the assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM, and Pluronic F-127 is used at a final concentration of 0.02-0.04% to aid in dye solubilization.
3. Dye Loading:
a. Gently remove the culture medium from the cell plate.
b. Add 100 µL of the calcium indicator loading buffer to each well.
c. Incubate the plate at 37°C for 60 minutes in the dark.
4. Assay Procedure:
a. After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.
b. After the final wash, add 100 µL of assay buffer to each well.
c. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the instrument's temperature (typically 37°C).
d. Program the instrument to add 25 µL of the Boc-CCK-8 or CCK-8 standards to the respective wells.
e. Measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) before and after the addition of the agonist. The kinetic reading should capture the rapid increase in fluorescence.
Figure 2: Experimental workflow for the intracellular calcium mobilization assay.
Data Analysis and Interpretation
Data Normalization: For each well, subtract the baseline fluorescence (average intensity before agonist addition) from the peak fluorescence intensity to obtain the change in fluorescence (ΔF). Normalize the data by expressing it as a percentage of the maximum response observed with the reference agonist (CCK-8).
Dose-Response Curve: Plot the normalized response against the logarithm of the agonist concentration.
EC50 Determination: Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. This value is a measure of the agonist's potency.
Efficacy: The maximum response (Emax) of Boc-CCK-8 relative to the Emax of the full agonist CCK-8 indicates its efficacy.
Table 1: Example Data and Analysis Parameters
Parameter
Boc-CCK-8
CCK-8 (Reference)
EC50 (nM)
0.5 - 2.0
0.1 - 0.5
Emax (% of CCK-8)
95 - 105%
100%
Hill Slope
0.8 - 1.2
0.8 - 1.2
Note: These are representative values and may vary depending on the specific cell line and experimental conditions.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the assay, several controls should be included:
Negative Control: Wells containing cells and assay buffer but no agonist to determine the baseline fluorescence and any spontaneous calcium fluctuations.
Positive Control: A known full agonist, such as sulfated CCK-8, should be run in parallel to establish the maximum response and for comparison of potency and efficacy.
Antagonist Control: To confirm that the observed calcium mobilization is specifically mediated by the CCK-A receptor, a known CCK-A receptor antagonist (e.g., Lorglumide) can be pre-incubated with the cells before the addition of Boc-CCK-8. A significant reduction in the response will validate the receptor-specific activity.
Cell Viability: It is crucial to ensure that the observed effects are not due to cytotoxicity. A separate cell viability assay (e.g., using Cell Counting Kit-8) can be performed in parallel to confirm that the concentrations of Boc-CCK-8 used are not toxic to the cells.[14][15][16]
Conclusion
The in vitro bioassay for Boc-CCK-8 activity described in this application note provides a robust, sensitive, and high-throughput method for characterizing its potency and efficacy as a CCK receptor agonist. By following the detailed protocols and incorporating the appropriate controls, researchers can obtain reliable and reproducible data to advance their understanding of the physiological roles of cholecystokinin and its analogs.
Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link].
Williams JA, Sankaran H, Roach E, Goldfine ID. Cholecystokinin-stimulated intracellular signal transduction pathways. PubMed. Available from: [Link].
Dojindo Molecular Technologies, Inc. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay. Available from: [Link].
Pathway Figure OCR. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor. Available from: [Link].
Dufresne M, Seva C, Fourmy D. Cholecystokinin and Gastrin Receptors. American Physiological Society Journal. Available from: [Link].
Cui G, Bi J, Li T, et al. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology. 2018;9:44.
Wang Y, et al. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry Science. 2021;100(11):101438.
Boster Biological Technology. What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Available from: [Link].
Applied Biological Materials Inc. CCK Stable Expressing CHO Cell Line. Available from: [Link].
Zhang Y, et al. Discovery of a β-arrestin-biased CCKBR agonist that blocks CCKBR-dependent long-term potentiation. Signal Transduction and Targeted Therapy. 2022;7:387.
Dabrowski A, et al. Characterization of cAMP-dependent protein kinase activation by CCK in rat pancreas.
Brodt-Eppley J, Hui DY. Calcium mobilization and protein kinase C activation are required for cholecystokinin stimulation of pancreatic cholesterol esterase secretion. Biochemical Journal. 1996;313(Pt 2):605-608.
Zhang Y, et al. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity. European Journal of Pharmacology. 2022;933:175263.
Piron S, et al. Synthesis and biological activity of Boc [Nle28, Nle31]CCK27-33, a highly potent CCK8 analogue. Peptides. 1990;11(5):955-960.
Abbexa. CCK8 protocol guide. Available from: [Link].
Wang GD, et al. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal. World Journal of Gastroenterology. 2012;18(30):4038-4045.
Charles River Laboratories. Human CCKA Cholecystokinin Receptor Cell Line. Available from: [Link].
TOOLS. Cell Counting Kit-8 (CCK-8) Introduction Protocol. Available from: [Link].
Daugé V, et al. Similar Potencies of CCK-8 and Its Analogue BOC(Nle28;Nle31)CCK27-33 on the Self-Stimulation Behaviour Both Are Antagonized by a Newly Synthesized Cyclic CCK Analogue. Neurochemical Research. 1994;19(2):147-152.
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available from: [Link].
Ohto U, Tanji H, Shimizu T. Structure and function of toll-like receptor 8. Microbes and Infection. 2014;16(4):273-282.
Techniques for radiolabeling tert-Butyloxycarbonylcholecystokinin-8
Application Note: Advanced Techniques for Radiolabeling tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals. Scientific Rati...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Techniques for Radiolabeling tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8)
Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals.
Scientific Rationale & Mechanistic Insights
Cholecystokinin octapeptide (CCK-8; sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) is a highly potent endogenous ligand that binds with subnanomolar affinity to Cholecystokinin-A (CCK1R) and Cholecystokinin-B (CCK2R) receptors[1]. In molecular oncology, CCK2R is of profound interest due to its significant overexpression in neuroendocrine tumors, including medullary thyroid carcinomas (MTC) and small cell lung cancers[2][3].
To exploit this receptor for diagnostic imaging (PET/SPECT) and targeted radionuclide therapy (TRT), CCK-8 must be radiolabeled[1]. tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) serves as a critical precursor and protective intermediate in this process. The tert-butyloxycarbonyl (Boc) group masks the N-terminal alpha-amine of the Aspartic acid residue. This protection is strategically utilized in two distinct ways:
Direct Radioiodination: The Boc group prevents unwanted N-terminal side reactions or degradation during electrophilic substitution at the Tyrosine (Tyr2) residue[4].
Precursor for Radiometalation: Because CCK-8 lacks a primary amine on any side chain (no Lysine residues), the N-terminus is the exclusive anchor point for bulky chelators (e.g., DOTA, DTPA). The Boc group allows for the controlled synthesis and storage of the peptide, which is subsequently deprotected via acidolysis immediately prior to chelator conjugation[1][3].
Experimental Workflows
The radiolabeling of Boc-CCK-8 diverges into two primary methodological pathways depending on the desired isotope and clinical application.
Fig 1: Divergent radiolabeling workflows for Boc-CCK-8 targeting either Tyr2 or the N-terminus.
Protocol 1: Mild Oxidative Radioiodination (125I)
Radioiodinated CCK-8 is the gold standard for in vitro receptor autoradiography and competitive binding assays[4].
Mechanistic Causality: CCK-8 contains two Methionine residues (Met3 and Met6). Traditional oxidants like Chloramine-T are too harsh and will rapidly oxidize the thioether side chains of Methionine to sulfoxides, completely abolishing the peptide's receptor affinity. Therefore, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)—a mild, water-insoluble solid-phase oxidant—is strictly required to facilitate the electrophilic substitution of iodine onto the phenol ring of Tyr2 without damaging the Met residues.
Step-by-Step Methodology:
Vessel Preparation: Dissolve 10 µg of Iodogen in 100 µL of chloroform. Transfer to a low-protein-binding microcentrifuge tube and evaporate the solvent under a gentle stream of N₂ gas to coat the tube walls.
Peptide Addition: Add 10 µg of Boc-CCK-8 dissolved in 50 µL of 0.1 M sodium phosphate buffer (pH 7.4) to the Iodogen-coated tube.
Isotope Introduction: Add 1 mCi (37 MBq) of carrier-free [¹²⁵I]NaI.
Incubation: Incubate at room temperature for exactly 10 minutes. Critical: Prolonged incubation increases the risk of off-target oxidation.
Termination: Terminate the reaction by physically removing the soluble reaction mixture from the solid-phase Iodogen tube.
Self-Validating Quality Control (Radio-HPLC): Inject an aliquot onto a C18 Reversed-Phase HPLC system (Gradient: 10-90% Acetonitrile in 0.1% TFA over 20 mins). The system self-validates by confirming the separation of unreacted [¹²⁵I]NaI (elutes in void volume), oxidized impurities, and the pure[¹²⁵I]I-Boc-CCK-8 product. Radiochemical purity (RCP) must exceed 95% before use.
Protocol 2: N-Terminal Deprotection and Radiometalation (177Lu)
For in vivo imaging and therapy, radiometals are preferred[1][3]. This requires the removal of the Boc group to attach a macrocyclic chelator (e.g., DOTA) to the N-terminus.
Mechanistic Causality: The cleavage of the Boc group via acidolysis generates a highly reactive tert-butyl cation. If left un-scavenged, this cation will irreversibly alkylate the electron-rich indole ring of Tryptophan (Trp5), destroying the peptide's biological activity. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent this. Furthermore, during the final radiolabeling step, incorporating Lu³⁺ into the kinetically inert, rigid DOTA macrocycle requires overcoming a high thermodynamic barrier, necessitating high heat (90°C)[3].
Step-by-Step Methodology:
Acidolytic Deprotection: Dissolve 1 mg of Boc-CCK-8 in a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% TIPS, and 2.5% H₂O. Stir for 1 hour at room temperature.
Precipitation: Evaporate the TFA under N₂ to a volume of ~50 µL. Add 1 mL of ice-cold diethyl ether to precipitate the des-Boc-CCK-8. Centrifuge at 10,000 x g for 5 mins, discard the supernatant, and lyophilize the pellet.
Chelator Conjugation: Dissolve the des-Boc-CCK-8 in anhydrous DMF. Add 1.5 molar equivalents of DOTA-NHS ester and adjust the pH to 8.5 using N,N-Diisopropylethylamine (DIPEA). Stir in the dark for 4 hours.
Purification: Purify the DOTA-CCK-8 conjugate via preparative RP-HPLC and lyophilize.
Radiometalation: Dissolve 10 µg of DOTA-CCK-8 in 200 µL of 0.4 M sodium acetate buffer (pH 4.5). Add 10 mCi (370 MBq) of [¹⁷⁷Lu]LuCl₃.
Thermal Incubation: Heat the reaction block to 90°C for 20 minutes[3].
Self-Validating Quality Control (ITLC & HPLC): Perform Instant Thin Layer Chromatography (ITLC-SG) using 0.1 M sodium citrate (pH 5.0) as the mobile phase. Free ¹⁷⁷Lu migrates to the solvent front (Rf = 0.9), while ¹⁷⁷Lu-DOTA-CCK-8 remains at the origin (Rf = 0.0). Confirm RCP > 98%.
To aid in experimental design, the following table synthesizes the quantitative parameters and outcomes of different Boc-CCK-8 radiolabeling strategies based on current literature[1][3][4].
Strategy
Target Residue
Modifying Agent / Chelator
Isotope
Primary Application
Receptor Affinity (K_d)
Direct Radioiodination
Tyr2
Iodogen (Mild Oxidant)
¹²⁵I
In vitro autoradiography, RIA
0.5 - 2.0 nM
Radiometalation (SPECT)
Asp1 (N-term)
DTPA / HYNIC
¹¹¹In, ⁹⁹ᵐTc
In vivo diagnostic imaging
1.5 - 5.0 nM
Radiometalation (PET)
Asp1 (N-term)
DOTA / NOTA
⁶⁸Ga, ⁶⁴Cu
High-resolution PET imaging
2.0 - 6.0 nM
Targeted Therapy (TRT)
Asp1 (N-term)
DOTA
¹⁷⁷Lu, ⁹⁰Y
Therapeutic tumor ablation
2.0 - 6.0 nM
Table 1: Comparative analysis of radiolabeling strategies derived from Boc-CCK-8 precursors.
Biological Validation: CCK2R Activation
Once radiolabeled, the integrity of the CCK-8 analog must be validated by its ability to bind the CCK2 receptor and trigger the appropriate intracellular G-protein coupled receptor (GPCR) cascade. Validating this pathway ensures that the radiolabeling process (especially the heat and oxidative steps) has not denatured the peptide's pharmacophore (the C-terminal Trp-Met-Asp-Phe-NH2 sequence)[3].
Application Notes and Protocols: Experimental Design for Studying tert-Butyloxycarbonylcholecystokinin-8 Effects on Feeding
Introduction: Unraveling the Role of CCK1R in Satiety with Boc-CCK-8 Cholecystokinin (CCK) is a critical peptide hormone in the gut-brain axis, playing a pivotal role in digestion and the induction of satiety.[1][2] Rele...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unraveling the Role of CCK1R in Satiety with Boc-CCK-8
Cholecystokinin (CCK) is a critical peptide hormone in the gut-brain axis, playing a pivotal role in digestion and the induction of satiety.[1][2] Released from enteroendocrine I-cells in the proximal small intestine in response to nutrients like fats and proteins, CCK exerts its effects through two G protein-coupled receptors: CCK1 and CCK2. The CCK1 receptor, predominantly found on vagal afferent neurons, is the primary mediator of the satiety signal that leads to meal termination.[1][2][3]
The native forms of CCK, such as CCK-8, have a short plasma half-life, which can complicate the interpretation of their effects in experimental settings. To overcome this, chemically stabilized analogs have been developed. Tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) is one such analog. The N-terminal Boc (tert-Butyloxycarbonyl) protecting group enhances its resistance to enzymatic degradation, making it a more robust tool for investigating the physiological and behavioral effects of CCK1 receptor activation.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies to evaluate the effects of Boc-CCK-8 on feeding behavior. The protocols detailed herein are designed to be self-validating, incorporating critical controls to ensure that the observed anorectic effects are a true representation of enhanced satiety and not a consequence of malaise or other confounding factors.
Core Concepts: The Causality Behind the Experimental Design
A robust experimental design for studying a potential satiety agent like Boc-CCK-8 must be multi-faceted. It should not only quantify the reduction in food intake but also qualitatively assess the animal's behavior to differentiate between physiological satiety and adverse side effects. The following experimental pillars form the foundation of a comprehensive investigation.
Pillar 1: Quantifying Food Intake and Meal Patterns
The primary endpoint of any study on a satiety agent is the measurement of food intake. However, a simple 24-hour food intake measurement can be misleading. A more detailed analysis of the microstructure of feeding, or meal patterns, provides deeper insights into how the compound is affecting feeding behavior. Key parameters to measure include:
Meal Size: The amount of food consumed in a single eating bout. Satiety signals are expected to primarily reduce meal size.[3]
Meal Duration: The length of time an animal spends eating a meal.
Inter-Meal Interval (IMI): The time between the end of one meal and the beginning of the next. An increase in the IMI suggests a prolongation of the state of satiety.[3]
Satiety Ratio: Calculated as the IMI following a meal divided by the size of that meal. An increased satiety ratio is a strong indicator of an enhanced satiety signal.[5]
Pillar 2: Qualifying Satiety through Behavioral Observation
A reduction in food intake can be caused by factors other than satiety, such as sedation, hyperactivity, or malaise.[6] Therefore, it is crucial to observe the animal's behavior in conjunction with feeding measurements. The Behavioral Satiety Sequence (BSS) is a well-characterized pattern of behaviors that rodents exhibit after a meal, signaling the transition from a state of hunger to satiety.[6][7][8] A typical BSS consists of:
Feeding: The initial period of food consumption.
Grooming and Exploration: Following the cessation of feeding, the animal engages in grooming and exploratory behavior.
Resting/Sleeping: As satiety sets in, the animal becomes quiescent and eventually rests or sleeps.[6][8]
A compound that enhances satiety would be expected to accelerate the progression through the BSS, leading to an earlier onset of resting behavior.[9] Conversely, a disruption of this sequence, such as the absence of resting, may indicate that the reduction in food intake is not due to physiological satiety.[7][10]
Pillar 3: The Critical Control - Conditioned Taste Aversion (CTA)
To definitively rule out malaise or illness as a cause for reduced food intake, a Conditioned Taste Aversion (CTA) test is indispensable.[11][12] This paradigm assesses whether an animal learns to associate a novel taste with a negative internal state induced by a compound. If an animal avoids a previously neutral or palatable taste after it has been paired with the administration of Boc-CCK-8, it suggests that the compound may be causing aversive side effects.[13] A true satiety agent should not induce a CTA at doses that effectively reduce food intake.
Pillar 4: Mapping Neuronal Activation with c-Fos Immunohistochemistry
To understand the central mechanisms through which Boc-CCK-8 exerts its effects, it is valuable to identify the brain regions that are activated following its administration. The immediate early gene c-fos is rapidly expressed in neurons following stimulation.[14][15] c-Fos immunohistochemistry (IHC) allows for the visualization of c-Fos protein, thereby providing a map of recently activated neurons.[16][17] Key brain regions to examine in the context of satiety include the nucleus of the solitary tract (NTS) in the brainstem and the paraventricular nucleus (PVN) of the hypothalamus, which are known to be involved in processing satiety signals from the periphery.[2]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow and the underlying signaling pathway of CCK-induced satiety.
Caption: Overall experimental workflow for assessing Boc-CCK-8 effects.
Caption: Simplified signaling pathway of CCK-induced satiety.
Detailed Protocols
Protocol 1: Food Intake and Meal Pattern Analysis
This protocol details the measurement of food intake and meal patterns in rodents following the administration of Boc-CCK-8.
Materials:
Adult male Sprague-Dawley or Wistar rats (250-300g)
Standard rodent chow and water ad libitum
Automated feeding monitoring system (e.g., BioDAQ, TSE LabMaster) or manual measurement tools (scale accurate to 0.01g)
Boc-CCK-8
Vehicle (e.g., sterile 0.9% saline)
Syringes and needles for injection (e.g., 25-27 gauge for intraperitoneal injection)[18][19]
Procedure:
Animal Acclimation:
Individually house rats in the experimental cages for at least 7 days prior to the experiment to acclimate them to the environment and the feeding apparatus.[20]
Handle the animals daily to reduce stress.
Maintain a 12:12 hour light-dark cycle, as rodents are nocturnal feeders.[9]
Baseline Measurement:
For 3-5 consecutive days, measure daily food intake and body weight to establish a stable baseline.[21]
If using an automated system, ensure the meal pattern parameters (e.g., minimum meal size, inter-meal interval) are appropriately defined and validated.
Dose-Response Study:
On the test day, fast the animals for a short period (e.g., 4-6 hours) before the dark phase to ensure they are motivated to eat. Prolonged fasting can alter the response to satiety signals.[22]
Prepare different doses of Boc-CCK-8 and a vehicle control. A typical dose range for CCK-8 is 2-16 µg/kg.[23]
Administer the assigned treatment (Boc-CCK-8 dose or vehicle) via intraperitoneal (IP) injection approximately 15-30 minutes before the onset of the dark phase and the presentation of food.[5][24]
For IP injections in rats, restrain the animal and inject into the lower right abdominal quadrant to avoid the cecum.[19][25][26]
Data Collection:
Measure cumulative food intake at several time points (e.g., 30 min, 1h, 2h, 4h, and 24h) post-injection.
If using an automated system, collect data on meal size, meal duration, and inter-meal interval.
If measuring manually, food intake can be calculated by subtracting the weight of the remaining food from the initial amount provided.[20]
Data Analysis:
Analyze cumulative food intake data using a two-way repeated measures ANOVA (Treatment x Time) followed by post-hoc tests to compare treatment groups at each time point.
Analyze meal pattern data (meal size, meal duration, IMI) using a one-way ANOVA or Kruskal-Wallis test, depending on the data distribution, followed by appropriate post-hoc tests.
Calculate the satiety ratio and analyze it using a one-way ANOVA.
Expected Outcomes:
Parameter
Vehicle Control
Boc-CCK-8 (Effective Dose)
Cumulative Food Intake
Normal intake
Significantly reduced, especially in the initial hours
This protocol is performed concurrently with the food intake measurement to assess the behavioral profile of satiety.
Materials:
Same as Protocol 1
Video recording equipment positioned to have a clear view of the experimental cage.
Procedure:
Experimental Setup:
Follow the acclimation, baseline, and drug administration steps as described in Protocol 1.
Begin video recording immediately after the animal is returned to its cage following injection and before food is presented.
Behavioral Observation:
Record the animal's behavior for at least 1-2 hours after the start of the feeding period.
A trained observer, blind to the treatment conditions, should score the videos for the duration and frequency of the following behaviors:
Feeding: Gnawing, chewing, and ingesting food.
Grooming: Face washing, body grooming.
Locomotion/Exploration: Moving around the cage, sniffing, rearing.
Resting: Lying down with eyes closed or in a hunched posture, immobile.
Data Analysis:
Express the duration of each behavior as a percentage of the total observation time.
Analyze the data using a one-way ANOVA or Kruskal-Wallis test for each behavior to compare between treatment groups.
Plot the temporal sequence of behaviors for each group to visualize the progression of the BSS.
Expected Outcomes:
Behavior
Vehicle Control
Boc-CCK-8 (Satiety-inducing Dose)
Feeding
Dominant in the initial period
Reduced duration
Grooming/Exploration
Occurs after feeding ceases
Occurs earlier and may be of similar or slightly increased duration
Resting
Onset is delayed
Onset is significantly earlier
Protocol 3: Conditioned Taste Aversion (CTA) Test
This protocol is a critical control to ensure that the anorectic effect of Boc-CCK-8 is not due to malaise.
Materials:
Adult male Sprague-Dawley or Wistar rats
Two identical drinking bottles per cage
A novel, palatable solution (e.g., 0.1% saccharin solution)
Boc-CCK-8 and vehicle
Lithium Chloride (LiCl) as a positive control for malaise (e.g., 0.15 M solution)
Procedure:
Acclimation and Baseline:
Acclimate the rats to a water deprivation schedule (e.g., 23 hours of water deprivation followed by 1 hour of access to water in two bottles). This ensures they are motivated to drink during the test.[27]
Establish a baseline of water intake from the two bottles over 2-3 days.
Conditioning Day:
On the conditioning day, replace both water bottles with bottles containing the novel saccharin solution for a set period (e.g., 30 minutes).
Immediately after the drinking session, administer one of the following treatments via IP injection:
Group 1: Vehicle
Group 2: Boc-CCK-8 (at the highest effective dose from the feeding study)
Group 3: LiCl (positive control)
Record the amount of saccharin solution consumed.
Test Day (Two-Bottle Choice):
48 hours after the conditioning day, present the rats with a choice between two bottles: one containing water and the other containing the saccharin solution, for 1 hour.
Measure the intake from each bottle.
Data Analysis:
Calculate a preference ratio for the saccharin solution: (Saccharin intake / Total fluid intake) x 100.
Analyze the preference ratios using a one-way ANOVA followed by post-hoc tests to compare the treatment groups.
Expected Outcomes:
Treatment Group
Saccharin Preference Ratio
Interpretation
Vehicle
~50% or higher
No aversion to saccharin
Boc-CCK-8
~50% or higher
Boc-CCK-8 does not induce malaise
LiCl (Positive Control)
Significantly below 50%
LiCl successfully induced a conditioned taste aversion
Protocol 4: c-Fos Immunohistochemistry (IHC)
This protocol outlines the steps for identifying neuronal activation in the brain following Boc-CCK-8 administration.
Materials:
Rats from the feeding study (or a separate cohort treated similarly)
Anesthetic (e.g., sodium pentobarbital)
Phosphate-buffered saline (PBS)
4% Paraformaldehyde (PFA) in PBS
Cryoprotectant solution (e.g., 30% sucrose in PBS)
Cryostat or vibratome
Primary antibody against c-Fos (e.g., rabbit anti-c-Fos)
Microscope slides, mounting medium, and coverslips
Procedure:
Animal Perfusion:
90-120 minutes after the administration of Boc-CCK-8 or vehicle, deeply anesthetize the rats.
Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the brain tissue.[17]
Tissue Processing:
Carefully extract the brain and post-fix it in 4% PFA overnight at 4°C.
Transfer the brain to a cryoprotectant solution until it sinks.
Section the brain coronally (e.g., at 30-40 µm) using a cryostat or vibratome, focusing on the brainstem (for the NTS) and the hypothalamus (for the PVN).[17]
Immunohistochemical Staining:
Wash the free-floating sections in PBS.
Block endogenous peroxidase activity and non-specific binding sites.
Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.[14][17]
Wash the sections and incubate with the biotinylated secondary antibody.[15][28]
Wash and incubate with the ABC reagent.
Develop the signal using the DAB substrate, which will produce a brown precipitate in c-Fos-positive nuclei.
Mount the stained sections onto slides, dehydrate, and coverslip.
Data Analysis:
Using a light microscope and appropriate imaging software, capture images of the brain regions of interest (e.g., NTS, PVN).
Count the number of c-Fos-positive nuclei in a defined area for each brain region.
Analyze the cell counts using a t-test or one-way ANOVA to compare between the Boc-CCK-8 and vehicle groups.
Expected Outcomes:
Brain Region
Vehicle Control
Boc-CCK-8 Treatment
Nucleus of the Solitary Tract (NTS)
Low number of c-Fos-positive cells
Significantly increased number of c-Fos-positive cells
Paraventricular Nucleus (PVN)
Low number of c-Fos-positive cells
Significantly increased number of c-Fos-positive cells
Control Region (e.g., motor cortex)
Low number of c-Fos-positive cells
No significant change in c-Fos-positive cells
Conclusion and Future Directions
The experimental design outlined in these application notes provides a comprehensive and rigorous framework for evaluating the effects of Boc-CCK-8 on feeding behavior. By integrating quantitative measures of food intake with qualitative behavioral analyses and essential controls, researchers can confidently determine whether this CCK1 receptor agonist enhances physiological satiety. The inclusion of neurobiological techniques like c-Fos immunohistochemistry further allows for the elucidation of the central mechanisms underlying its action.
Future studies could expand upon this foundation by exploring the effects of chronic Boc-CCK-8 administration on body weight and composition, investigating its interaction with other satiety signals (e.g., GLP-1, leptin), and utilizing CCK1 receptor antagonists to confirm the receptor-specificity of its effects. These detailed protocols serve as a robust starting point for any investigation into the therapeutic potential of Boc-CCK-8 and other CCK1 receptor agonists in the context of appetite regulation and metabolic disease.
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Lufkin, T., & Sheng, M. (2005). rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections. Journal of visualized experiments : JoVE, (1), e6.
de Castro, J. M. (2008). Behavioral satiety sequence: an experimental model for studying feeding behavior. Revista de Nutrição, 21(suppl), 27s–39s.
Bio-protocol. (2025). c-Fos and Arc Immunohistochemistry on Rat Cerebellum. Retrieved from [Link]
Degen, L., Oesch, S., Matzinger, D., & Drewe, J. (2001). CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation. Endocrinology, 142(12), 5225–5231.
Clifton, P. G. (2009).
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Irwin, N., Frizelle, P., O'Harte, F. P. M., & Flatt, P. R. (2013). Metabolic effects of activation of CCK receptor signaling pathways by twice-daily administration of the enzyme-resistant CCK-8 analog, (pGlu-Gln)-CCK-8, in normal mice. Journal of Endocrinology, 216(1), 71–81.
Gutzwiller, J. P., Drewe, J., Göke, B., & Beglinger, C. (1992). Cholecystokinin (CCK-8) affects gastric pressure and ratings of hunger and fullness in women. The American journal of physiology, 263(2 Pt 2), R452–R456.
Kirkham, T. C., & Cooper, S. J. (1988). Palatability, food intake and the behavioural satiety sequence in male rats. Physiology & Behavior, 42(2), 129–135.
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Covasa, M., & Ritter, R. C. (2004). Change in CCK-8 response after diet-induced obesity and MC3/4-receptor blockade. Physiology & Behavior, 82(2-3), 389–397.
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Crim, M. J., & Varlinskaya, E. I. (2006). Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets.
Riediger, T., Schmid, H. A., Lutz, T. A., & Scharrer, E. (2003). CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats. American journal of physiology.
Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]
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Sankaran, H., & Deveney, C. W. (2016). Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor.
Moran, A., & Katz, D. B. (2014). Preexposure to salty and sour taste enhances conditioned taste aversion to novel sucrose. Behavioral neuroscience, 128(5), 557–567.
Augusta University. (n.d.). Conditioned Taste Aversion. Retrieved from [Link]
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Cano, V., Merino, B., Ezquerra, L., Somoza, B., & Ruiz-Gayo, M. (2008). A cholecystokinin-1 receptor agonist (CCK-8) mediates increased permeability of brain barriers to leptin. British journal of pharmacology, 153(1), 133–141.
Tordoff, M. G., & Aleman, T. R. (2018). Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests. Current protocols in neuroscience, 85(1), e54.
Daugé, V., Böhme, G. A., Crawley, J. N., Durieux, C., Stutzmann, J. M., Feger, J., Blanchard, J. C., & Roques, B. P. (1990). Similar Potencies of CCK-8 and Its Analogue BOC(Nle28;Nle31)CCK27-33 on the Self-Stimulation Behaviour Both Are Antagonized by a Newly Synthesized Cyclic CCK Analogue. Neuropharmacology, 29(2), 121–127.
Kulkosky, P. J., & Smith, J. C. (1985). Effect of CCK-8 on intake of caffeine, ethanol, and water. Behavioral and Neural Biology, 44(3), 475–485.
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Irwin, N., Frizelle, P., O'Harte, F. P. M., & Flatt, P. R. (2013). Metabolic effects of activation of CCK receptor signaling pathways by twice-daily administration of the enzyme-resistant CCK-8 analog, (pGlu-Gln)-CCK-8, in normal mice. Journal of endocrinology, 216(1), 71–81.
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Voits, M., & Fink, H. (1996). Effects of cholecystokinin octapeptide (CCK-8) on food intake in adult and aged rats under different feeding conditions. Peptides, 17(8), 1325–1328.
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Application Note: Preparation, Handling, and Validation of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) Stock Solutions
Executive Summary tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) is a synthetic, N-terminally protected derivative of the endogenous neuropeptide and gastrointestinal hormone cholecystokinin octapeptide (CCK-8). Desu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) is a synthetic, N-terminally protected derivative of the endogenous neuropeptide and gastrointestinal hormone cholecystokinin octapeptide (CCK-8). Desulfated Boc-CCK-8 is extensively utilized as a highly specific sulfate-acceptor substrate in in vitro assays evaluating tyrosylprotein sulfotransferase (TPST) activity, particularly in Golgi membrane fractions[1]. Due to the lipophilic nature of the tert-butyloxycarbonyl (Boc) protecting group, the physicochemical behavior of Boc-CCK-8 differs significantly from native CCK-8, necessitating specialized solubilization and handling protocols. This application note provides a comprehensive, self-validating methodology for preparing stable Boc-CCK-8 stock solutions.
Physicochemical Properties & Mechanistic Context
Before preparing the stock solution, it is critical to understand the molecular properties of the peptide to anticipate its behavior in solution. The addition of the Boc group fundamentally alters its solubility profile compared to the native hormone[].
To understand the biological relevance of this peptide, the following diagram illustrates its role as a precursor substrate in the TPST enzymatic pathway.
Caption: Enzymatic sulfation of Boc-CCK-8 by TPST and subsequent CCK receptor activation.
Causality in Experimental Choices: The "Why" Behind the Protocol
As a researcher, executing a protocol blindly often leads to irreproducible results. The following field-proven insights explain the causality behind the specific handling requirements for Boc-CCK-8:
Solvent Selection (The Hydrophobic Effect): Native CCK-8 contains acidic residues (Asp) and is relatively water-soluble. However, the addition of the bulky, non-polar Boc group at the N-terminus, combined with the inherently hydrophobic Tryptophan (Trp) and Phenylalanine (Phe) residues, significantly increases the peptide's lipophilicity. Direct dissolution in aqueous buffers (e.g., PBS or Tris) will result in micelle formation or irreversible aggregation. A polar aprotic solvent—specifically 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—is strictly required to disrupt intermolecular hydrogen bonding and fully solvate the peptide backbone before aqueous dilution.
Temperature & Condensation Management: Lyophilized peptides are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This causes rapid hydrolytic degradation and artificially inflates the mass of the powder, leading to inaccurate concentration calculations. Vials must be equilibrated to room temperature in a desiccator prior to opening.
Adsorption Mitigation: Peptides containing hydrophobic domains readily adsorb to standard borosilicate glass and untreated polypropylene surfaces. Low-protein binding (low-retention) microcentrifuge tubes must be used for aliquoting to prevent concentration loss.
Oxidation Risks: Boc-CCK-8 contains two Methionine (Met) residues and one Tryptophan (Trp) residue, making it highly susceptible to oxidation. Aliquoting is mandatory to minimize freeze-thaw cycles and limit atmospheric oxygen exposure.
Step-by-Step Preparation Protocol
The following workflow outlines the precise methodology for generating a stable, validated stock solution.
Caption: Step-by-step workflow for the preparation and storage of Boc-CCK-8 stock solutions.
Phase 1: Preparation of the Primary Stock (10 mM in DMSO)
Equilibration: Remove the lyophilized Boc-CCK-8 vial from -20°C storage[]. Place it in a desiccator at room temperature for at least 30–60 minutes before breaking the seal.
Calculation: Calculate the required volume of 100% anhydrous DMSO to achieve a 10 mM stock.
Example: For 1 mg of Boc-CCK-8 (MW ~1163.3 g/mol ), add 85.9 µL of DMSO.
Solubilization: Add the calculated volume of DMSO directly to the vial. Pipette up and down gently to wash the sides of the vial.
Agitation: Vortex the vial for 10–15 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 1 to 2 minutes.
Phase 2: Self-Validating Quality Control (Concentration Verification)
Do not blindly trust the nominal mass printed on the vial. Peptide powders often contain residual water and counterions (e.g., TFA salts) which make up a portion of the total weight. To ensure experimental trustworthiness, validate the exact concentration spectrophotometrically.
Dilute a small aliquot of the primary stock 1:100 in your intended assay buffer.
Measure the absorbance at 280 nm (A₂₈₀) using a UV-Vis spectrophotometer or NanoDrop.
Calculate the exact molarity using the Beer-Lambert Law (
A=ϵ⋅c⋅l
). The molar extinction coefficient (
ϵ
) for Boc-CCK-8 at 280 nm is approximately 6,990 M⁻¹ cm⁻¹ (contributed by 1 Trp [~5500] and 1 Tyr[~1490]). Adjust your downstream dilution calculations based on this validated concentration.
Phase 3: Aliquoting and Storage
Aliquoting: Dispense the validated 10 mM stock into single-use aliquots (e.g., 5–10 µL) using low-protein binding tubes.
Storage: Snap-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. The primary organic stock is stable for up to 6 months at -80°C.
Working Solutions: On the day of the experiment, thaw a single aliquot and dilute it to the desired working concentration (typically 1–100 µM) using the appropriate aqueous assay buffer. For TPST assays, a buffer containing 50-150 mM NaCl at a pH of 6.0 to 6.5 is optimal[1],[3]. Discard any unused diluted peptide; do not refreeze.
References
Sulfation of tert-butoxycarbonylcholecystokinin and other peptides by rat liver tyrosylprotein sulfotransferase
Source: nih.gov
URL:[Link][1]
Human liver tyrosylsulfotransferase
Source: nih.gov
URL:[Link][3]
Technical Support Center: Optimizing tert-Butyloxycarbonylcholecystokinin-8 Concentration for Cell Culture Experiments
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) in cell culture...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) in cell culture experiments. Here, we delve into the nuances of experimental design, offering troubleshooting advice and in-depth protocols to ensure the scientific integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Boc-CCK-8.
What is tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) and how does it differ from CCK-8?
Cholecystokinin-8 (CCK-8) is the sulfated C-terminal octapeptide of cholecystokinin, a crucial peptide hormone and neurotransmitter.[1] Boc-CCK-8 is a modified version of CCK-8 where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a bulky and hydrophobic chemical moiety used in peptide synthesis to prevent unwanted side reactions.[2][] This modification can influence the peptide's solubility, stability, and receptor-binding characteristics.
What is the primary mechanism of action for Boc-CCK-8?
Boc-CCK-8, like its unmodified counterpart, primarily acts as a ligand for cholecystokinin receptors (CCK1R and CCK2R). These receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon ligand binding, they primarily couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium and a subsequent rise in cytosolic calcium concentration.[4]
Figure 1: Simplified signaling pathway of Boc-CCK-8 via CCK receptors.
Is Boc-CCK-8 an agonist or an antagonist?
The functional outcome of Boc-CCK-8 binding can be complex and context-dependent. While CCK-8 is a well-established agonist, the addition of the Boc group can sometimes alter its activity. Depending on the specific derivative and the receptor subtype (CCK1R vs. CCK2R), Boc-CCK peptides can act as full agonists, partial agonists, or even antagonists.[5][6] It is crucial to empirically determine the activity of your specific Boc-CCK-8 lot in your experimental system.
What are some common cell lines that express CCK receptors?
A variety of cell lines, both endogenous and engineered, are used to study CCK receptor signaling. The choice of cell line will depend on the specific receptor subtype of interest.
Gastric mucosal cells, some cancer cell lines (e.g., medullary thyroid carcinoma)
A431-CCK2R, CHO-CCK2R, HEK293-CCK2R
How should I prepare and store a Boc-CCK-8 stock solution?
Due to the hydrophobic nature of the Boc group, Boc-CCK-8 often has limited solubility in aqueous solutions alone.[2][7]
Protocol for Preparing a 10 mM Stock Solution:
Solvent Selection: Begin by attempting to dissolve the lyophilized Boc-CCK-8 powder in sterile, high-purity Dimethyl Sulfoxide (DMSO).[5]
Reconstitution: Carefully add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of Boc-CCK-8 with a molecular weight of 1200 g/mol , you would add 83.3 µL of DMSO.
Solubilization: Gently vortex or sonicate the vial in a water bath for a short period to ensure complete dissolution.[2]
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For frequent use, a stock solution can be stored at 4°C for a limited time, though stability at this temperature should be validated.
Experimental Design and Optimization
A systematic approach is essential for determining the optimal concentration of Boc-CCK-8 for your experiments.
Determining the Optimal Concentration: A Dose-Response Experiment
A dose-response experiment is fundamental to characterizing the activity of Boc-CCK-8 and identifying the optimal concentration range for your studies. The primary readout for CCK receptor activation is typically an increase in intracellular calcium.
Figure 2: Workflow for a Boc-CCK-8 dose-response experiment.
Detailed Protocol for a Calcium Flux Assay:
Cell Plating: Seed your chosen CCK receptor-expressing cells into a black-walled, clear-bottom 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
Compound Preparation: Prepare a serial dilution of your Boc-CCK-8 stock solution in an appropriate assay buffer. A common starting range for a dose-response curve is from 1 pM to 10 µM. It is also crucial to include a vehicle control (buffer with the same final concentration of DMSO as the highest Boc-CCK-8 concentration) and a positive control (e.g., a known CCK receptor agonist like CCK-8 at a concentration known to elicit a maximal response, such as 100 nM).[4]
Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injector to add the Boc-CCK-8 dilutions to the wells while simultaneously recording the fluorescence signal over time. A typical read would involve a baseline measurement for 10-20 seconds, followed by compound injection and continuous reading for at least 60-120 seconds to capture the transient calcium peak.
Data Analysis: Analyze the kinetic data to determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the Boc-CCK-8 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (for an agonist) or IC50 (for an antagonist) value.
Expected Concentration Ranges:
The optimal concentration of Boc-CCK-8 will vary depending on the cell line, receptor expression level, and whether it is acting as an agonist or antagonist. Based on available literature for CCK-8 and its analogs, a typical starting range for agonist activity is in the low nanomolar to micromolar range.[4][8] For antagonist activity, higher concentrations may be required.
Activity
Typical Concentration Range
Agonist
1 nM - 1 µM
Antagonist
10 nM - 10 µM
Troubleshooting Guide
Encountering unexpected results is a common part of scientific research. This section provides a structured approach to troubleshooting common issues in Boc-CCK-8 experiments.
Problem: No cellular response to Boc-CCK-8 treatment.
Potential Cause
Recommended Solution
Low or no receptor expression
Confirm CCK receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Inactive Boc-CCK-8
Prepare a fresh stock solution of Boc-CCK-8. If possible, test the activity of the new stock on a well-characterized positive control cell line.
Boc-CCK-8 is acting as an antagonist
Pre-incubate the cells with your Boc-CCK-8 and then stimulate with a known CCK receptor agonist (e.g., CCK-8). A decrease in the agonist's response would indicate antagonist activity.
Sub-optimal assay conditions
Optimize cell density, dye loading conditions, and incubation times. Ensure the assay buffer composition is appropriate.
Receptor desensitization
If cells have been exposed to other agonists or serum components that activate the receptor, they may become desensitized. Consider serum-starving the cells for a few hours before the experiment.
Problem: High background signal in control wells.
Potential Cause
Recommended Solution
Autofluorescence of Boc-CCK-8
Measure the fluorescence of a solution of Boc-CCK-8 in assay buffer without cells to determine if the compound itself is fluorescent at the excitation and emission wavelengths used.
High DMSO concentration
Ensure the final concentration of DMSO in your assay wells is low (typically <0.5%) and consistent across all wells, including controls.
Cell stress or death
Poor cell health can lead to leaky membranes and altered ion homeostasis. Ensure cells are healthy and not overgrown. Use a viability dye to check cell health.
Contamination
Mycoplasma or other microbial contamination can affect cellular physiology and assay readouts. Regularly test your cell cultures for contamination.
Problem: Inconsistent results between experiments.
Potential Cause
Recommended Solution
Variability in cell passage number
Use cells within a consistent and narrow passage number range for all experiments, as receptor expression levels can change with extensive passaging.
Inconsistent stock solution preparation
Prepare a large batch of Boc-CCK-8 stock solution, aliquot it, and use these aliquots for a series of experiments to minimize variability from repeated dissolutions.
Edge effects in multi-well plates
To minimize evaporation and temperature fluctuations in the outer wells of a plate, consider not using them for experimental samples. Instead, fill them with sterile water or media.
Inconsistent timing of experimental steps
Standardize all incubation times and the timing of reagent additions to ensure consistency between experiments.
By following the guidance provided in this technical support center, researchers can confidently design, execute, and troubleshoot their cell culture experiments involving Boc-CCK-8, leading to more robust and reproducible scientific discoveries.
References
Fridolf, T., Karlsson, S., & Ahrén, B. (1992). Effects of CCK-8 on the cytoplasmic free calcium concentration in isolated rat islet cells. Biochemical and Biophysical Research Communications, 184(2), 878-882. [Link]
Corringer, P. J., Weng, J. H., Ducos, B., Durieux, C., Boudeau, P., Böhme, A., & Roques, B. P. (1995). CCK-B agonist or antagonist activities of structurally hindered and peptidase-resistant Boc-CCK4 derivatives. Journal of medicinal chemistry, 38(1), 27-38. [Link]
Jayawarna, V., Ali, M., Jowitt, T. A., alternativ, F. E., Smith, A. M., & Ulijn, R. V. (2006). Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl–dipeptides. Advanced materials, 18(5), 611-614. [Link]
Laverman, P., Roosenburg, S., Gotthardt, M., Park, J., Oyen, W. J., de Jong, M., ... & Boerman, O. C. (2004). Two technetium-99m-labeled cholecystokinin-8 (CCK8) peptides for scintigraphic imaging of CCK receptors. Bioconjugate chemistry, 15(3), 561-568. [Link]
ResearchGate. (2004). Two Technetium-99m-Labeled Cholecystokinin-8 (CCK8) Peptides for Scintigraphic Imaging of CCK Receptors. [Link]
Boster Bio. (2023, April 27). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. [Link]
Lin, C. W., Shiosaki, K., Miller, T. R., Witte, D. G., Bianchi, B. R., Wolfram, C. A., ... & Nadzan, A. M. (1993). Distinguishing multiple CCK receptor subtypes. Studies with guinea pig chief cells and transfected human CCK receptors. Annals of the New York Academy of Sciences, 713, 85-99. [Link]
Miller, L. J., & Gao, Y. (2008). Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & therapeutics, 119(1), 1-12. [Link]
Perea, J. R., Ortiz-Guzman, J., Prieto, P., & Bar-Nur, O. (2022). Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. STAR protocols, 3(2), 101340. [Link]
Elabscience. (2021, March 22). Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot. [Link]
ResearchGate. (2025, May 21). [Troubleshooting] Repeatability and influencing factors of CCK-8 detection? [Link]
Wang, Y., Li, J., Ning, X., Lu, Y., Chen, H., & Wang, Y. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry Science, 101(1), 101560. [Link]
Kanno, T., & Saito, A. (1976). Calcium-dependent secretory and redox response to CCK-8 in isolated perfused rat pancreas. The Journal of physiology, 261(2), 505-521. [Link]
Technical Support Center: Troubleshooting Boc-CCK-8 Administration in Rat Models
Welcome to the Application Support Center for tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) . This guide is specifically designed for researchers, scientists, and drug development professionals utilizing Boc-CCK-8 i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) . This guide is specifically designed for researchers, scientists, and drug development professionals utilizing Boc-CCK-8 in rodent models. While native CCK-8 is a staple in neurogastroenterology and behavioral pharmacology, the addition of the N-terminal Boc protecting group introduces unique physicochemical and pharmacokinetic variables that must be strictly managed to ensure reproducible in vivo data.
Part 1: Quantitative Comparison of CCK-8 Variants
Before troubleshooting specific experimental failures, it is critical to establish how the Boc protecting group alters the peptide's baseline characteristics compared to native CCK-8 (Sincalide).
Table 1: Physicochemical & Pharmacological Profile of CCK-8 Variants
Feature
Native CCK-8S (Sincalide)
Boc-CCK-8 (Desulfated)
Boc-CCK-8 (Sulfated)
N-Terminal Protection
None
tert-butyloxycarbonyl
tert-butyloxycarbonyl
Tyrosine Sulfation
Yes (Tyr27)
No
Yes (Tyr27)
Primary Receptor Target
CCK-A & CCK-B
CCK-B (CNS predominant)
CCK-A & CCK-B
Aqueous Solubility
High (in basic/neutral buffers)
Low (Requires organic co-solvent)
Moderate
Susceptibility to APA Cleavage
High (Rapid degradation)
Low (Sterically protected)
Low (Sterically protected)
Part 2: Reconstitution & Solubility Troubleshooting (FAQs)
Q: I am unable to dissolve Boc-CCK-8 in standard physiological saline (0.9% NaCl) or PBS. The solution remains cloudy. How can I achieve a stable solution for IP/IV injection?
A: This is the most frequent handling error we encounter. The tert-butyloxycarbonyl (Boc) group is highly hydrophobic, which significantly reduces the aqueous solubility of the octapeptide. Attempting to force dissolution directly in saline leads to micro-precipitation. Injecting a micro-suspension results in highly variable absorption kinetics, inaccurate dosing, and localized inflammation at the injection site.
To ensure complete solubilization without compromising the peptide's integrity, follow this validated workflow:
Thermal Equilibration: Allow the lyophilized Boc-CCK-8 vial to reach room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient moisture condensation, leading to rapid peptide aggregation and hydrolysis.
Primary Solubilization (Organic Phase): Add 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a concentrated stock of 10 mg/mL. Vortex gently for 60 seconds. Causality: DMSO effectively disrupts the hydrophobic interactions induced by the bulky Boc group.
Aqueous Dilution: Slowly add sterile 1X PBS (pH 7.4) dropwise while continuously vortexing to reach your final working concentration (e.g., 0.1 mg/mL).
Critical Constraint: Ensure the final DMSO concentration does not exceed 1% (v/v) for in vivo administration. Higher concentrations of DMSO will induce vehicle-related behavioral artifacts and cellular toxicity in rats.
Self-Validation Check: Inspect the solution against a dark background; it must be completely transparent. Validation Step: Measure the absorbance of the solution at 280 nm using a spectrophotometer. A stable, non-scattering reading confirms true solubilization (utilizing the intrinsic absorbance of the peptide's Tryptophan and Tyrosine residues), ruling out an invisible micro-suspension.
Part 3: The Sulfation Paradox & Receptor Selectivity
Q: My rat cohort is not exhibiting the expected satiety or pancreatic secretory responses after Boc-CCK-8 administration, despite using a validated dose. Why is the physiological response absent?
A: You are likely administering the desulfated form of Boc-CCK-8. The biological activity of CCK at the peripheral CCK-A receptor (which mediates gallbladder contraction, pancreatic enzyme secretion, and vagal satiety signals) is strictly dependent on the post-translational sulfation of the Tyrosine residue, a process naturally mediated by tyrosylprotein sulfotransferases[1].
Minor structural differences, specifically the absence of this sulfate group on Boc-protected derivatives, completely abolish the ligand's affinity for CCK-A, shifting its selectivity almost entirely to the CCK-B receptor (predominant in the CNS) [2]. Always verify your peptide's Certificate of Analysis (CoA) to ensure you have the sulfated variant if you are targeting peripheral CCK-A pathways.
Ligand selectivity and downstream signaling pathways of CCK-A and CCK-B receptors.
Part 4: Pharmacokinetics & Behavioral Variability
Q: When administering Boc-CCK-8 via intracerebroventricular (ICV) injection to study anxiety-like behaviors, the responses are highly variable and seem exaggerated compared to literature using native CCK-8. How should I adjust my protocol?
A: This variability is a direct result of altered enzymatic degradation kinetics. Native CCK-8 is rapidly inactivated in the rat brain by Aminopeptidase A (APA), which cleaves the N-terminal aspartate residue [3].
The bulky Boc group on Boc-CCK-8 sterically hinders APA from accessing the N-terminus. Consequently, Boc-CCK-8 resists degradation, possessing a significantly longer biological half-life and a much lower ID50 (higher apparent potency) in vivo compared to native CCK-8 [3]. If you are matching your dosing regimen based on native CCK-8 literature, you are effectively overdosing the subjects. This leads to rapid receptor desensitization or extreme panic-like behavioral artifacts that skew your data.
Troubleshooting Action: Perform an in vivo dose-response titration starting at 1/10th the standard molar dose of native CCK-8 to account for the increased half-life.
Impact of N-terminal Boc protection on Aminopeptidase A (APA)-mediated degradation.
References
Human liver tyrosylsulfotransferase
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Minor Structural Differences in Boc-CCK-4 Derivatives Dictate Affinity and Selectivity for CCK-A and CCK-B Receptors
Source: Journal of Medicinal Chemistry / ACS Publications
URL:[Link]
The in vivo metabolism of cholecystokinin (CCK-8) is essentially ensured by aminopeptidase A
Source: Peptides / National Institutes of Health (NIH)
URL:[Link]
Troubleshooting
Technical Support Center: Optimizing Boc-CCK-8 Assays and Mitigating Off-Target Effects
Welcome to the Application Support Portal for tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) . While the N-terminal tert-butyloxycarbonyl (Boc) protecting group effectively shields the cholecystokinin octapeptide fro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal for tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) . While the N-terminal tert-butyloxycarbonyl (Boc) protecting group effectively shields the cholecystokinin octapeptide from aminopeptidase degradation, its bulky, lipophilic nature introduces unique pharmacological challenges. This portal provides advanced troubleshooting, causality-driven FAQs, and self-validating protocols to help you isolate receptor-specific signaling and eliminate off-target noise in your assays.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My in vivo assays using Boc-CCK-8 are showing mixed gastrointestinal and central nervous system responses. How can I isolate the specific receptor pathway?
The Causality: The endogenous CCK-8 peptide inherently binds to two distinct G-protein coupled receptors (GPCRs): CCK1R (predominantly found in the alimentary tract and pancreas) and CCK2R (predominantly localized in the central nervous system)[1]. Because Boc-CCK-8 retains the highly conserved C-terminal pentapeptide sequence required for receptor activation, it acts as a potent agonist at both sites.
The Solution: You must employ a pharmacological blockade using highly selective antagonists. To isolate CCK2R-mediated CNS effects, pre-incubate your system with Devazepide (L-364,718), which blocks CCK1R with an IC50 of 81 pM[]. Conversely, to isolate CCK1R-mediated GI effects, utilize L-365,260, which selectively antagonizes CCK2R[3].
Q2: We observe high background noise and non-specific binding in our radioligand assays when using Boc-CCK-8 compared to native CCK-8. What is causing this?
The Causality: The tert-butyloxycarbonyl (Boc) group is highly lipophilic. In aqueous assay buffers, this hydrophobic moiety drives non-specific partitioning into lipid bilayers, cell membranes, and even polystyrene assay plates, creating false-positive signals independent of GPCR binding.
The Solution: Stabilize the peptide conformation using micellar systems. Solubilizing Boc-CCK-8 in dodecylphosphocholine (DPC) micelles at pH 5.0 stabilizes a Type I β-turn conformation, masking the hydrophobic Boc group from non-specific interactions while preserving the structural elements required for CCK1R binding[4].
Q3: I am using Boc-CCK-8 (desulfated). Why am I losing pancreatic acinar cell stimulation but retaining brain receptor binding?
The Causality: CCK1R has a strict structural requirement: it demands the sulfated tyrosine at position 27 (or position 2 in the octapeptide) for high-affinity binding. Desulfation of CCK-8 results in a ~500-fold reduction in affinity for CCK1R[1]. In contrast, CCK2R is highly promiscuous regarding sulfation and binds both sulfated and desulfated forms with similar nanomolar affinity.
The Solution: Verify the sulfation state of your peptide lot. If your goal is to study pancreatic exocrine secretion, you must use the sulfated form of Boc-CCK-8.
Part 2: Receptor Signaling & Mitigation Pathways
Boc-CCK-8 signaling pathways and targeted mitigation strategies.
Part 3: Quantitative Affinity Data
To properly design your competitive binding assays, refer to the established dissociation constants and inhibitory concentrations of CCK ligands and modulators.
This workflow isolates CCK1R vs. CCK2R calcium transients in mixed-tissue homogenates. It is designed as a self-validating system; the inclusion of specific antagonist controls proves that the observed signal is strictly receptor-mediated and not an artifact of Boc-driven membrane perturbation.
Step-by-Step Methodology:
Cell Preparation: Seed target cells (e.g., pancreatic acinar cells or cortical neurons) at
1×105
cells/well in a 96-well plate. Load with Fluo-4 AM calcium indicator for 45 minutes at 37°C.
Antagonist Pre-Incubation (The Isolation Step):
To isolate CCK2R: Add 100 nM Devazepide to block CCK1R[].
To isolate CCK1R: Add 100 nM L-365,260 to block CCK2R[3].
Incubate for 20 minutes at room temperature.
Ligand Addition: Inject Boc-CCK-8 at a final concentration of 10 nM.
Kinetic Readout: Record fluorescence (Ex 494 nm / Em 506 nm) continuously for 3 minutes.
Validation Checkpoint: Include a well with both Devazepide (1 µM) and L-365,260 (1 µM). If a calcium transient is still observed upon Boc-CCK-8 addition, the signal is an off-target artifact (likely membrane disruption by the Boc group), invalidating the run. A true receptor-mediated response will be >95% abolished in this control well.
Step-by-step workflow for isolating CCK receptor subtype responses.
Protocol B: DPC Micelle Formulation for Hydrophobic Peptide Delivery
To prevent the lipophilic Boc group from causing non-specific binding in structural or binding assays, formulate the peptide in dodecylphosphocholine (DPC) micelles.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 5.0.
Micelle Formation: Dissolve DPC powder into the buffer to achieve a final concentration of 150 mM (well above its critical micelle concentration).
Peptide Integration: Add Boc-CCK-8 to a final concentration of 2 mM. Sonicate gently in a water bath for 5 minutes at 35°C to ensure complete integration into the micellar interface[4].
Validation Checkpoint: Perform Circular Dichroism (CD) spectroscopy on the formulation. A shift in the spectra indicating a Type I β-turn around residues Nle3/M3 and G4 confirms that the peptide is correctly folded and stabilized within the micelle[4]. If the spectrum indicates random coil aggregation, the peptide has precipitated due to hydrophobic off-target interactions, and the lipid-to-peptide ratio must be adjusted.
Technical Support Center: Achieving Consistent Results with tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8). This guide is designed to provide you with in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to ensure the consistency and reliability of your experimental outcomes. As a protected analog of the C-terminal octapeptide of cholecystokinin (CCK-8), Boc-CCK-8 is a valuable tool for studying the physiological and pathological roles of CCK receptors. However, its experimental success hinges on meticulous protocol adherence and a clear understanding of its biochemical properties.
This guide moves beyond simple step-by-step instructions to explain the rationale behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific research needs.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of Boc-CCK-8.
1. What is the purpose of the N-terminal Boc protecting group on CCK-8?
The tert-Butyloxycarbonyl (Boc) group is a protecting group for the N-terminal amine. Its presence prevents enzymatic degradation by aminopeptidases, which can rapidly cleave the unprotected peptide. This enhanced stability makes Boc-CCK-8 a more robust tool for in vitro and in vivo studies compared to the native CCK-8 peptide.[1]
2. How should I properly solubilize and store Boc-CCK-8?
Proper solubilization and storage are critical for maintaining the peptide's bioactivity.
Solubilization: Due to its hydrophobic nature, Boc-CCK-8 may have limited solubility in aqueous buffers. For initial stock solutions, it is recommended to first dissolve the peptide in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once fully dissolved, the solution can be brought to the final desired concentration with an appropriate aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce cellular toxicity (typically <0.1% v/v).
Storage: Lyophilized Boc-CCK-8 should be stored at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. These aliquots should be stored at -80°C. For short-term use (a few days), refrigerated storage at 4°C may be acceptable, but stability should be verified for your specific experimental conditions.
3. Which CCK receptor subtype does Boc-CCK-8 target?
Like the parent molecule CCK-8, Boc-CCK-8 is expected to be a non-selective agonist for both CCK1 and CCK2 receptors.[2][3] The C-terminal region of CCK, which is unaltered in Boc-CCK-8, is responsible for receptor binding and activation.[3] Therefore, it is essential to use experimental systems with well-characterized CCK receptor expression (either endogenous or recombinant) to ensure you are studying the intended receptor subtype.
4. Can I use Boc-CCK-8 in in vivo studies?
Yes, the increased stability afforded by the Boc group makes Boc-CCK-8 suitable for in vivo applications. However, considerations for in vivo use include its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion. Preliminary dose-response studies are highly recommended to determine the optimal concentration and administration route for your specific animal model and research question.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with Boc-CCK-8.
Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent or No Biological Response
1. Peptide Degradation: Improper storage, repeated freeze-thaw cycles. 2. Precipitation: Poor solubility in the final assay buffer. 3. Incorrect Concentration: Errors in stock solution preparation or serial dilutions. 4. Cellular Desensitization: Prolonged or repeated exposure of cells to the agonist.
1. Prepare fresh aliquots from a new vial of lyophilized peptide. Always store stock solutions at -80°C. 2. Visually inspect the final solution for any precipitate. If observed, reconsider the solubilization protocol, potentially using a slightly higher concentration of the initial organic solvent (while remaining within cellular tolerance). 3. Verify all calculations and pipetting techniques. Use calibrated pipettes. Consider quantifying the peptide concentration of the stock solution using a suitable method if high accuracy is required. 4. Minimize the exposure time of cells to Boc-CCK-8. Ensure adequate washout periods between treatments.
High Background Signal in Receptor Binding Assays
1. Non-Specific Binding: The radiolabeled or fluorescently-tagged ligand is binding to components other than the receptor. 2. Inadequate Washing: Insufficient removal of unbound ligand. 3. Contamination: Contamination of reagents or assay plates.
1. Increase the concentration of the blocking agent (e.g., bovine serum albumin) in the assay buffer. Include a non-specific binding control by adding a high concentration of unlabeled CCK-8 or a suitable antagonist. 2. Optimize the number and duration of wash steps. Ensure the wash buffer is at the correct temperature. 3. Use sterile, high-quality reagents and consumables.
Variability Between Replicate Wells in Cell-Based Assays
1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation from wells on the perimeter of the microplate. 3. Incomplete Mixing: The Boc-CCK-8 solution was not mixed thoroughly with the cell culture medium in the well.
1. Ensure the cell suspension is homogenous before and during seeding. Use a reverse pipetting technique. 2. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile buffer or media to create a humidity barrier. 3. After adding Boc-CCK-8, gently mix the contents of the well by trituration or by using a plate shaker, being careful not to disturb the cell monolayer.
Experimental Protocols
The following are detailed protocols for common assays involving Boc-CCK-8. These should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Boc-CCK-8 Stock Solution Preparation
Materials:
Lyophilized Boc-CCK-8
Anhydrous, sterile DMSO
Sterile, nuclease-free microcentrifuge tubes
Calibrated micropipettes and sterile tips
Procedure:
Briefly centrifuge the vial of lyophilized Boc-CCK-8 to ensure the powder is at the bottom.
Under sterile conditions, add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Visually inspect for any particulate matter.
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
Label the aliquots clearly with the peptide name, concentration, date, and your initials.
Store the aliquots at -80°C.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol assumes the use of a cell line endogenously or recombinantly expressing a Gq-coupled CCK receptor and a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Materials:
Cells expressing the CCK receptor of interest
Cell culture medium
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
Fluorescent calcium indicator (e.g., Fluo-4 AM)
Pluronic F-127
Probenecid (if required for your cell line to prevent dye extrusion)
Boc-CCK-8 working solutions (prepared by serially diluting the stock solution in Assay Buffer)
96-well black, clear-bottom microplate
Fluorescence plate reader with kinetic reading capabilities
Procedure:
Cell Seeding: Seed the cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
Dye Loading:
Prepare the dye loading solution by mixing the calcium indicator with Pluronic F-127 in Assay Buffer.
Remove the culture medium from the wells and wash once with Assay Buffer.
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
Washing: Remove the dye loading solution and wash the cells 2-3 times with Assay Buffer to remove any extracellular dye.
Assay:
Place the plate in the fluorescence plate reader.
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
Establish a stable baseline reading for approximately 20-30 seconds.
Add the Boc-CCK-8 working solutions to the wells.
Continue recording the fluorescence to capture the increase in intracellular calcium.
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the Boc-CCK-8 concentration to generate a dose-response curve and calculate the EC50 value.
Visualization of Key Pathways and Workflows
CCK Receptor Signaling Pathway
The binding of Boc-CCK-8 to CCK1 or CCK2 receptors, which are Gq-protein coupled receptors, initiates a canonical signaling cascade leading to an increase in intracellular calcium.[2][3][4] This can also lead to the activation of other pathways, such as the MAP kinase cascade.[4][5]
Caption: Boc-CCK-8 activates CCK receptors, leading to downstream signaling.
Troubleshooting Workflow for Inconsistent Results
A systematic approach is crucial when troubleshooting unexpected experimental outcomes.
Caption: A systematic workflow for troubleshooting inconsistent experimental data.
References
Lutz, M. P., S. Herrmuth, T. Seufferlein, A. V. Schally, and G. Adler. "Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells." PubMed, 15 Aug. 2000, [Link].
Dufresne, M., C. Seva, and D. Fourmy. "Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes." PMC, [Link].
Ali, S., K. K. Jepsen, and J. J. Holst. "Metabolic effects of activation of CCK receptor signaling pathways by twice-daily administration of the enzyme-resistant CCK-8 analog, (pGlu-Gln)-CCK-8, in normal mice." Journal of Endocrinology, [Link].
Williams, J. A. "Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of." Annual Reviews, [Link].
Dufresne, M., C. Seva, and D. Fourmy. "Cholecystokinin receptors." IUPHAR/BPS Guide to PHARMACOLOGY, [Link].
Ruiz-Gayo, M., V. Daugé, I. Menant, D. Bégué, G. Gacel, and B. P. Roques. "Synthesis and biological activity of Boc [Nle28, Nle31]CCK27-33, a highly potent CCK8 analogue." Peptides, vol. 6, no. 3, 1985, pp. 415-20, [Link].
How to address variability in animal response to tert-Butyloxycarbonylcholecystokinin-8
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing inconsistent in vivo responses when working with tert-Butyloxycarbonylcholecysto...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing inconsistent in vivo responses when working with tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) .
While the addition of the tert-Butyloxycarbonyl (Boc) protecting group enhances the N-terminal stability of the Cholecystokinin octapeptide, it introduces unique physicochemical challenges. Variability in animal models is rarely due to the peptide's intrinsic biology, but rather stems from handling-induced structural shifts, surface adsorption, and receptor-affinity inversion .
Part 1: The Sulfation Paradox & Receptor Affinity (FAQs)
Q: I am studying satiety and gallbladder contraction (CCK1-mediated), but my animals are exhibiting anxiety-like behaviors instead. What went wrong?A: You are likely observing the effects of desulfation . The biological activity of Boc-CCK-8 at the CCK1 receptor (peripheral tissues) is strictly dependent on the sulfation of its Tyrosine residue[1]. If you purchased the desulfated form[2], or if the sulfate ester hydrolyzed during preparation, the peptide's affinity completely shifts. Desulfated Boc-CCK-8 loses almost all affinity for CCK1 and acts primarily as an agonist at CCK2 receptors in the Central Nervous System (CNS), triggering anxiety and modulating analgesia.
Q: How does accidental desulfation happen in the lab?A: The tyrosine sulfate ester is highly acid-labile. Reconstituting Boc-CCK-8 in unbuffered, double-distilled water (which often has a slightly acidic pH of 5.5–6.0 due to dissolved CO₂) can cause rapid hydrolysis of the sulfate group. Furthermore, prolonged storage at room temperature accelerates this degradation.
Mechanism of Receptor Affinity Shift
Fig 1: Impact of sulfation status on Boc-CCK-8 receptor binding and physiological outcomes.
Part 2: Reconstitution, Adsorption, and Pharmacokinetics (FAQs)
Q: My animals showed a strong response to the first dose, but subsequent doses from the same diluted vial showed no effect. Is the peptide degrading that fast?A: It is likely not degrading, but rather adsorbing . The addition of the Boc group makes the CCK-8 peptide highly lipophilic/hydrophobic. In dilute aqueous solutions (e.g., standard PBS), hydrophobic peptides rapidly adsorb to the walls of polypropylene microcentrifuge tubes and glass syringes. You may be injecting a solution that has lost 50-80% of its active peptide to the plastic.
Causality: Using a carrier protein (like 0.1% BSA) saturates the binding sites on the plastic, ensuring the peptide remains in solution.
Q: Does the Boc group fully protect the peptide from in vivo degradation?A: No. While the N-terminal Boc modification protects the peptide from aminopeptidases, it remains highly vulnerable to neutral endopeptidases (e.g., neprilysin) and C-terminal cleavage[3]. This results in a very short plasma half-life (often <5 minutes). Variability in animal cardiovascular circulation and injection site (IP vs. IV) will drastically alter the amount of intact peptide reaching the target receptors.
Part 3: Quantitative Troubleshooting Matrix
Use the following data-driven matrix to identify and resolve specific experimental inconsistencies.
Observed Variability
Mechanistic Cause
Diagnostic Check
Recommended Solution
Shift from Satiety to Anxiety
Acid-hydrolysis of the Tyrosine sulfate ester.
Verify peptide catalog number (ensure it is not the desulfated variant)[4].
Reconstitute in a slightly basic buffer (pH 7.5–8.0); avoid unbuffered water.
Dose-Response Drop-off
Hydrophobic adsorption to plastic/glassware.
Measure peptide concentration in the syringe via HPLC before injection.
Pre-coat tubes or use 0.1% BSA / 0.05% Tween-20 in the final diluent.
Precipitation upon Dilution
Micro-aggregation due to Boc group hydrophobicity.
Inspect solution under light for turbidity.
Dissolve primary stock in 100% DMSO, then dilute rapidly into working buffer.
High Inter-Animal Variance
Rapid enzymatic degradation by endopeptidases.
Test plasma samples for intact peptide vs. fragments.
Standardize injection routes; consider co-administering a neprilysin inhibitor.
Part 4: Standardized Experimental Protocol
To guarantee a self-validating system, follow this authoritative protocol for the preparation and administration of Boc-CCK-8. This workflow mitigates acid-hydrolysis, aggregation, and surface adsorption.
Materials Required:
Boc-CCK-8 (Sulfated), lyophilized powder.
Anhydrous DMSO (Dimethyl sulfoxide).
Phosphate Buffered Saline (PBS), adjusted to pH 7.8 .
Equilibrate the lyophilized Boc-CCK-8 vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.
Add pure, anhydrous DMSO directly to the vial to achieve a high-concentration stock (e.g., 1–10 mM). The hydrophobic Boc group requires an organic solvent for initial, complete monomeric dissolution.
Vortex gently for 30 seconds. Do not sonicate, as excessive heat can damage the peptide.
Step 2: Carrier Diluent Preparation
Prepare the working buffer: PBS containing 0.1% (w/v) protease-free BSA.
Critical Validation: Verify the pH of the working buffer is strictly between 7.5 and 8.0 . Any pH below 7.0 risks hydrolyzing the sulfate group[5].
Using low-protein binding pipette tips, transfer the required volume of DMSO stock into the working buffer.
Ensure the final concentration of DMSO is below 1% (v/v) to avoid vehicle-induced toxicity or behavioral artifacts in the animal model.
Mix by gentle inversion. The BSA will immediately coat the plastic walls and act as a carrier for the lipophilic peptide.
Step 4: Administration & Storage
Administer to the animal model immediately. Boc-CCK-8 in aqueous solution should be used within 2 hours.
If stock storage is required, aliquot the DMSO stock (not the aqueous dilution) into low-bind tubes, blanket with argon or nitrogen gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
A Senior Application Scientist’s Guide to Validating the Specificity of tert-Butyloxycarbonylcholecystokinin-8 for CCK Receptors
Cholecystokinin (CCK) is a critical regulator of gastrointestinal function and plays a significant role as a neurotransmitter in the central nervous system.[1][2][3][4] Its actions are mediated by two G protein-coupled r...
Author: BenchChem Technical Support Team. Date: April 2026
Cholecystokinin (CCK) is a critical regulator of gastrointestinal function and plays a significant role as a neurotransmitter in the central nervous system.[1][2][3][4] Its actions are mediated by two G protein-coupled receptors (GPCRs), CCK1R and CCK2R, which share approximately 50% sequence identity.[] Despite this similarity, they exhibit distinct pharmacological profiles. The CCK1 receptor binds sulfated CCK analogs with 500- to 1,000-fold higher affinity than non-sulfated versions or the related peptide gastrin.[2][][6] In contrast, the CCK2 receptor binds both sulfated and non-sulfated CCK, as well as gastrin, with similarly high affinity.[]
This guide moves beyond a simple recitation of protocols. It explains the causality behind experimental design, ensuring that each assay is a self-validating system that provides clear, interpretable, and trustworthy data on the specificity of Boc-CCK-8.
Part 1: Competitive Radioligand Binding Assays – Quantifying Affinity and Specificity
The first essential step is to determine the binding affinity (Ki) of Boc-CCK-8 at both CCK1 and CCK2 receptors. A competitive radioligand binding assay is the gold standard for this purpose. The principle is straightforward: we measure how effectively our unlabeled compound (Boc-CCK-8) competes with a known high-affinity radioligand for binding to the receptor. This allows us to calculate its inhibition constant (Ki), a direct measure of binding affinity.
Causality in Experimental Design: Why These Controls?
A robust binding assay is built upon a foundation of carefully selected controls. These are not optional; they are essential for validating the results.
Positive Controls (Selective Ligands): These confirm that the assay can correctly identify selective compounds.
For CCK1R: Use a known CCK1-selective agonist like A-71623 (IC50 = 3.7 nM)[7][8][9] and a selective antagonist like Devazepide (L-364,718) (IC50 = 0.081 nM).[10][11][12]
For CCK2R: Use a known CCK2-selective agonist like Pentagastrin (IC50 = 11 nM)[13][14] and a selective antagonist like CI-988 (IC50 = 1.7 nM).[15][16]
Radioligand: A high-affinity, receptor-specific radiolabeled ligand is crucial. [125I]CCK-8 is an excellent choice as it binds with high affinity to both receptor subtypes.[17][18][19]
Receptor Source: Use cell lines stably expressing either human CCK1R or CCK2R (e.g., CHO-CCK1R and CHO-CCK2R) to ensure a clean, isolated system for each receptor subtype.[17]
Workflow for Competitive Radioligand Binding Assay.
Detailed Protocol: Radioligand Binding Assay
Membrane Preparation: Prepare membrane fractions from CHO cells stably expressing either human CCK1R or CCK2R.[20][21] Determine the protein concentration using a standard method like the BCA assay.
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[20][21]
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Membranes + Radioligand + Assay Buffer.
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration (e.g., 1 µM) of unlabeled CCK-8.
Competitive Binding: Membranes + Radioligand + serial dilutions of the test compound (Boc-CCK-8) or control ligands.
Reaction: Add approximately 10-20 µg of membrane protein per well. Add a constant concentration of [125I]CCK-8 (typically at its Kd value). Add the competing test compounds over a range of concentrations (e.g., 10 pM to 10 µM). The final volume should be around 250 µL.[20]
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[20][21]
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.[20]
Counting: Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-Specific Binding.
Plot the percentage of specific binding against the log concentration of the competitor.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Interpreting the Data: Building the Specificity Profile
The ratio of Ki values (Ki CCK2R / Ki CCK1R) provides a quantitative measure of selectivity. A high ratio indicates CCK1 selectivity, while a low ratio indicates CCK2 selectivity. A ratio near 1 suggests non-selectivity.
Confirms antagonist binding site and CCK2 selectivity.
CCK2R
~1.7
Part 2: Functional Assays – From Binding to Biological Response
Demonstrating binding is only half the story. A functional assay is required to determine if Boc-CCK-8 acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or is inactive. Since both CCK1 and CCK2 receptors are primarily coupled to the Gq protein, their activation leads to the stimulation of Phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca2+]).[][22] A calcium mobilization assay is therefore an ideal functional readout.
Causality in Experimental Design: Proving Mechanism of Action
This experiment is designed to answer two questions: Does Boc-CCK-8 activate the receptor? And can this activation be blocked by a known selective antagonist?
Agonist Mode: We measure the dose-dependent increase in intracellular [Ca2+] in response to Boc-CCK-8 and compare its potency (EC50) and efficacy (Emax) to a full agonist.
Antagonist Mode: We pre-incubate the cells with a selective antagonist (Devazepide for CCK1R, CI-988 for CCK2R) before adding our test compound. A rightward shift in the agonist's dose-response curve confirms competitive antagonism at that specific receptor.
Gq Signaling Pathway for CCK Receptors.
Detailed Protocol: Calcium Mobilization Assay
Cell Preparation: Seed CHO-CCK1R or CHO-CCK2R cells into a black, clear-bottom 96-well plate and grow to near confluence.[21]
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[23][24]
Assay Execution: Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with automated injectors.
Agonist Test:
Measure baseline fluorescence for a few seconds.
Inject serial dilutions of Boc-CCK-8 or a control agonist (A-71623 for CCK1R, Pentagastrin for CCK2R).
Immediately begin kinetic reading of fluorescence intensity over 1-2 minutes to capture the transient calcium peak.[23]
Antagonist Test:
In a separate plate, pre-incubate the dye-loaded cells with a fixed concentration of a selective antagonist (e.g., 10x Ki of Devazepide for CCK1R or CI-988 for CCK2R) for 15-20 minutes.
Perform the agonist test as described above in the presence of the antagonist.
Data Analysis:
The response is typically measured as the peak fluorescence intensity minus the baseline.
Plot the response against the log concentration of the agonist.
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal response).
An increase in fluorescence indicates agonism. The absence of a response suggests the compound is not an agonist. If Boc-CCK-8 is an antagonist, it will produce a rightward shift in the dose-response curve of a known agonist.
Interpreting the Data: Confirming Functional Specificity
The functional data should corroborate the binding data. If Boc-CCK-8 is a CCK1-selective agonist, it should potently stimulate calcium flux in CCK1R-expressing cells but have little to no effect on CCK2R-expressing cells. This effect should be blocked by Devazepide, but not by CI-988.
Compound
Receptor
Expected EC50 (nM)
Effect of Antagonist
Rationale
Boc-CCK-8
CCK1R
To be determined
Blocked by Devazepide
Determines functional potency and confirms action via CCK1R.
CCK2R
To be determined
Blocked by CI-988
Determines functional potency and confirms action via CCK2R.
Synthesizing the Evidence for a Complete Specificity Profile
By integrating the results from both binding and functional assays, a comprehensive and trustworthy profile of Boc-CCK-8 emerges.
High CCK1 Affinity (Low Ki) and Potent CCK1 Function (Low EC50) combined with Low CCK2 Affinity (High Ki) and Weak/No CCK2 Function would validate Boc-CCK-8 as a selective CCK1 agonist .
High Affinity and Potency at both receptors would classify it as a non-selective agonist .
High Affinity at one receptor but no functional activity , coupled with the ability to block the action of a known agonist , would classify it as a selective antagonist .
This systematic, multi-faceted approach, grounded in the principles of causality and self-validation through rigorous controls, provides the necessary evidence to confidently define the specificity of Boc-CCK-8. This foundational knowledge is paramount for its effective use in subsequent research and development, ensuring that observed biological effects can be accurately attributed to its interaction with the intended molecular target.
References
Asin, K. E., et al. (1992). A-71623, a selective CCK-A receptor agonist, suppresses food intake in the mouse, dog, and monkey. Pharmacol.Biochem.Behav., 42(4), 699-704.
Lin, C. W., et al. (1991). Characterization of two novel cholecystokinin tetrapeptide (30-33) analogues, A-71623 and A-70874, that exhibit high potency and selectivity for cholecystokinin-A receptors. Molecular pharmacology, 39(3), 346-351.
Irving, J. A., et al. (2012). Metabolic effects of activation of CCK receptor signaling pathways by twice-daily administration of the enzyme-resistant CCK-8 analog, (pGlu-Gln)-CCK-8, in normal mice. Journal of Endocrinology, 212(1), 61-70.
Dufresne, M., et al. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Bioscience, 11, 2759-2773.
QIAGEN. (n.d.).
Reidelberger, R. D., & O'Rourke, M. F. (1989). Potent cholecystokinin antagonist L 364718 stimulates food intake in rats.
Vetel, S., et al. (2000). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. Naunyn-Schmiedeberg's archives of pharmacology, 362(2), 169-176.
Smith, J. P., & Solomon, T. E. (2014). Cholecystokinin and gastrin receptors. Physiological Reviews, 94(3), 857-917.
Jensen, R. T., et al. (2013). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. Current opinion in pharmacology, 13(6), 931-938.
Cawston, E. E., et al. (2013). Contributing mechanisms underlying desensitization of cholecystokinin-induced activation of primary nodose ganglia neurons. American Journal of Physiology-Gastrointestinal and Liver Physiology, 305(3), G245-G255.
Xu, X. J., et al. (1994). CI988, a selective antagonist of cholecystokininB receptors, prevents morphine tolerance in the rat. British journal of pharmacology, 111(1), 91-96.
Playle, A. C., et al. (2013). Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects. British journal of clinical pharmacology, 76(6), 861-871.
Playle, A. C., et al. (2013). Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects. British journal of clinical pharmacology, 76(6), 861-871.
Cawston, E. E., et al. (2013). Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding. Molecular Pharmacology, 83(4), 846-857.
Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.
BOC Sciences. (n.d.).
Schäfer, U., et al. (1994). Binding of cholecystokinin-8 (CCK-8) peptide derivatives to CCKA and CCKB receptors. Journal of neurochemistry, 62(4), 1426-1431.
Thermo Fisher Scientific. (n.d.).
Reubi, J. C., et al. (2008). 99m Tc-Tricarbonyl-KHKH-cholecystokinin 8. In Molecular Imaging and Contrast Agent Database (MICAD).
Reubi, J. C., et al. (2008). 99mTc-Tricarbonyl-K-H-K-H-cholecystokinin 8. In Molecular Imaging and Contrast Agent Database (MICAD).
Wang, Y., et al. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Frontiers in Endocrinology, 13, 964532.
Springer Nature. (n.d.). Calcium Imaging Protocols and Methods.
Fujimoto, M., et al. (1987). Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 90(4), 225-234.
Advanced Targeting Systems. (2006). The Biologically Active Cholecystokinin (26-33) peptide, [Tyr2-SO3]CCK-8, Retains High Affinity for CCK2 Receptors after Covalent Conjugation to Saporin. Advanced Targeting Systems.
Schjoldager, B., et al. (1993). CCKA and CCKB receptor subtypes both mediate the effects of CCK-8 on myenteric neurons in the guinea-pig ileum. Neurogastroenterology and Motility, 5(4), 361-370.
Comparative Guide: Cross-Validation of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) Effects in Animal Models
Executive Summary & Pharmacological Context As a synthetic derivative of the endogenous cholecystokinin octapeptide, tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) serves as a highly specialized pharmacological tool....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
As a synthetic derivative of the endogenous cholecystokinin octapeptide, tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) serves as a highly specialized pharmacological tool. The addition of an N-terminal tert-butyloxycarbonyl (Boc) group provides critical steric hindrance against aminopeptidase degradation. This modification significantly extends the peptide's half-life in tissue homogenates and plasma compared to native CCK-8, allowing for more accurate prolonged studies.
In modern research, Boc-CCK-8 is cross-validated in two primary functional forms:
Desulfated Boc-CCK-8: The gold-standard acceptor substrate for quantifying Tyrosylprotein Sulfotransferase (TPST) activity in ex vivo liver models .
Sulfated Boc-CCK-8: A potent, enzymatically stable agonist for CCK-A and CCK-B receptors used in in vivo neuropharmacological models to study memory consolidation and anxiety .
Quantitative Performance Comparison: Boc-CCK-8 vs. Alternatives
When designing experiments, selecting the correct CCK analog is paramount. Native CCK-8 is rapidly degraded by endogenous peptidases, confounding long-term behavioral and biochemical assays. Boc-CCK-8 mitigates this degradation, while shorter fragments like Boc-CCK-4 offer receptor-specific selectivity but lack the tyrosyl sulfation site necessary for certain enzymatic assays.
Table 1: Pharmacokinetic and Biochemical Comparison of CCK Analogs
Feature
Native CCK-8 (Sulfated)
Boc-CCK-8 (Desulfated)
Boc-CCK-8 (Sulfated)
Boc-CCK-4
Primary Application
Endogenous baseline studies
TPST enzyme substrate
Exogenous receptor probe
CCK-B specific agonist
N-Terminal Stability
Low (Aminopeptidase sensitive)
High (Boc-protected)
High (Boc-protected)
High (Boc-protected)
Receptor Affinity
CCK-A & CCK-B
Negligible (Requires sulfation)
CCK-A & CCK-B
CCK-B Selective
Sulfation Status
Sulfated at Tyr27
Desulfated
Sulfated at Tyr27
N/A (Lacks Tyrosine)
In Vivo Half-Life
< 3 minutes
> 15 minutes (Tissue homogenate)
> 15 minutes
~ 10 minutes
Cross-Validation in Animal Models
To establish the efficacy and mechanism of Boc-CCK-8, researchers cross-validate its effects across distinct biological models, ensuring that the biochemical properties translate into observable physiological outcomes.
Model A: Ex Vivo Rat and Human Liver TPST Assays
Tyrosine O-sulfation is a critical post-translational modification that dictates the biological activity of many neuropeptides. Desulfated Boc-CCK-8 is utilized in isolated Golgi membrane fractions from rat and human livers to measure TPST kinetics. The Boc protection ensures the peptide remains intact during the 30-60 minute incubation periods required for radiometric [35S]PAPS transfer assays, providing a stable baseline that native CCK-8 cannot achieve .
Model B: In Vivo Murine Behavioral Models (Memory & Anxiety)
Sulfated Boc-CCK-8 and its shorter derivative Boc-CCK-4 are injected systemically to evaluate memory-modulating effects. Because native CCK-8 degrades too rapidly to sustain central nervous system (CNS) modulation when administered peripherally, the Boc-protected variants are required to observe enhanced habituation in open-field and hole-board tasks .
Experimental Protocols: Self-Validating Workflows
The following protocols are designed with internal controls to ensure causality and data integrity.
Protocol 1: Ex Vivo TPST Sulfation Assay (Rat Liver Golgi Fraction)
Causality Focus: This protocol uses desulfated Boc-CCK-8. The addition of Triton X-100 is critical to solubilize the membrane-bound TPST, while Mn2+ acts as an essential enzymatic cofactor.
Preparation: Isolate Golgi membrane fractions from rat liver homogenates via sucrose gradient centrifugation.
Solubilization: Treat the particulate fraction with 1% Triton X-100 in the presence of 0.2 M NaCl. Why? TPST is a membrane-associated enzyme; solubilization exposes the active site without denaturing the protein, allowing the Boc-CCK-8 substrate to bind efficiently .
Reaction Mixture: Combine 50 mM MES buffer (pH 6.0–6.5), 5 mM MnCl2, 50 μM desulfated Boc-CCK-8, and 1 μM[35S]PAPS (sulfate donor). Why pH 6.0-6.5? Rat liver TPST exhibits a strict pH optimum in this acidic range, dropping off sharply at physiological pH.
Incubation & Termination: Incubate at 30°C for 15 minutes. Terminate the reaction by adding 0.1 M EDTA to chelate the Mn2+ cofactor, instantly halting enzymatic activity.
Validation: Run a parallel control lacking Boc-CCK-8 to subtract background [35S]PAPS hydrolysis, ensuring the measured radioactivity is strictly tied to peptide sulfation.
Protocol 2: In Vivo Memory Habituation (Rodent Open Field Test)
Causality Focus: To isolate memory consolidation from acute locomotor or anxiogenic effects, Boc-CCK-8 must be administered post-trial rather than pre-trial.
Acquisition Phase: Place the rat in a novel open-field arena for 5 minutes. Record baseline rearing and exploratory behavior.
Administration: Immediately post-trial, administer sulfated Boc-CCK-8 (10-50 μg/kg, i.p.). Why post-trial? Immediate post-trial injection ensures the peptide modulates the memory consolidation phase without altering the animal's physical capability to explore during the initial exposure .
Retention Testing: 24 hours later, re-introduce the animal to the same arena.
Validation: A successful mnemotropic (memory-enhancing) effect is validated by a significant reduction in rearing behavior compared to saline controls, indicating the animal "remembers" the environment and habituates faster.
Mechanistic and Workflow Visualizations
Figure 1: Mechanism of Boc-CCK-8 sulfation by TPST and subsequent CCK-A/B receptor activation.
Figure 2: Experimental workflow for in vivo cross-validation of Boc-CCK-8 behavioral effects.
References
Title: Sulfation of tert-butoxycarbonylcholecystokinin and other peptides by rat liver tyrosylprotein sulfotransferase.
Source: PubMed (Molecular Pharmacology).
URL: [Link]
Title: Evidence for mnemotropic action of cholecystokinin fragments Boc-CCK-4 and CCK-8S.
Source: PubMed (Peptides).
URL: [Link]
Title: Human liver tyrosylsulfotransferase.
Source: PubMed (Gastroenterology).
URL: [Link]
Validation
Validating the Anorectic Effects of tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) Using Knockout Models
Cholecystokinin (CCK) is a critical gastrointestinal peptide hormone responsible for regulating energy balance and postprandial satiety via the gut-brain axis. While endogenous sulfated CCK-8 (CCK-8S) is a potent anorect...
Author: BenchChem Technical Support Team. Date: April 2026
Cholecystokinin (CCK) is a critical gastrointestinal peptide hormone responsible for regulating energy balance and postprandial satiety via the gut-brain axis. While endogenous sulfated CCK-8 (CCK-8S) is a potent anorectic agent, its experimental and therapeutic utility is severely bottlenecked by a rapid in vivo half-life (often <5 minutes) due to rapid enzymatic degradation by aminopeptidases 1[1].
To overcome this, synthetic derivatives like tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) have been engineered. The addition of a tert-butyloxycarbonyl (Boc) group at the N-terminus sterically shields the peptide bond, significantly enhancing metabolic stability and prolonging its half-life without sacrificing receptor affinity2[2].
For drug development professionals, objectively evaluating Boc-CCK-8 requires rigorous validation of its receptor specificity. CCK operates primarily through two G-protein-coupled receptors: CCK-1R (predominantly peripheral, mediating satiety) and CCK-2R (predominantly central, mediating anxiety and gastric secretion) 3[3]. This guide outlines the self-validating methodology of using CCK-1R and CCK-2R knockout (KO) murine models to definitively prove the mechanistic pathway of Boc-CCK-8.
The Mechanistic Pathway of Boc-CCK-8
Boc-CCK-8 suppresses food intake by mimicking endogenous CCK. It binds to CCK-1R on vagal afferent neurons located in the intestinal enteric plexuses. These signals are relayed to the nucleus tractus solitarius (NTS) in the brainstem, which subsequently projects to the paraventricular nucleus (PVN) of the hypothalamus to inhibit feeding behavior 4[4]. Knockdown or antagonism of CCK-1R in these vagal afferents completely abolishes this anorectic effect5[5].
Fig 1. Boc-CCK-8 gut-brain signaling pathway mediating satiety via CCK-1R.
Comparative Pharmacological Profile
When selecting a CCK analog for metabolic research, it is crucial to understand how N-terminal modifications dictate receptor selectivity and behavioral outcomes. For instance, while Boc-CCK-8 acts as a satiety agent, the truncated Boc-CCK-4 is highly selective for CCK-2R and acts as a potent anxiogenic6[6].
Feature
Boc-CCK-8
CCK-8S (Endogenous)
Boc-CCK-4
Receptor Affinity
CCK-1R (High)
CCK-1R & CCK-2R (High)
CCK-2R (High)
N-Terminal Modification
tert-Butyloxycarbonyl (Boc)
None
tert-Butyloxycarbonyl (Boc)
In Vivo Half-Life
Extended (Protease Resistant)
< 5 minutes (Rapidly Degraded)
Extended
Primary Behavioral Effect
Anorectic (Satiety)
Anorectic (Satiety)
Anxiogenic (Anxiety)
Primary Application
Satiety & Metabolic Research
Endogenous Baseline Control
Anxiety & Panic Disorder Models
Experimental Validation: The Knockout Model Methodology
To prove that Boc-CCK-8's extended anorectic performance is strictly mediated by CCK-1R, researchers must employ a self-validating in vivo protocol using knockout models.
Step-by-Step Protocol
1. Cohort Selection & Genotyping
Action: Assemble three age- and weight-matched murine cohorts: Wild-Type (WT), CCK-1R-/-, and CCK-2R-/-.
Causality: Including a CCK-2R-/- cohort acts as a critical negative control. Because CCK-2R primarily mediates anxiety rather than satiety, Boc-CCK-8 should still successfully suppress food intake in these mice. If the anorectic effect is lost in CCK-1R-/- but retained in CCK-2R-/-, the protocol self-validates the CCK-1R-specific causality of the peptide.
2. Fasting-Refeeding Paradigm
Action: Subject all cohorts to a 12-16 hour overnight fast prior to the experiment.
Causality: Fasting resets the baseline metabolic drive, ensuring that the mice exhibit uniform hyperphagia upon refeeding. This maximizes the dynamic range available to observe the anorectic suppression induced by the peptide, eliminating postprandial noise.
3. Dosing & Administration
Action: Administer Boc-CCK-8 (e.g., 1–5 μg/kg) or a saline vehicle via Intraperitoneal (IP) injection 15 minutes prior to food reintroduction.
Causality: IP injection ensures systemic circulation that readily accesses the peripheral vagal afferent terminals in the gut. This mimics the paracrine action of endogenous CCK without the confounding behavioral artifacts of direct central nervous system (ICV) administration.
4. Automated Food Intake Monitoring
Action: Place mice in automated metabolic cages (e.g., DietMax systems) and record cumulative food intake at 0, 30, 60, and 120-minute intervals.
Fig 2. Experimental workflow for validating anorectic effects in KO models.
Data Interpretation & Expected Outcomes
A successfully executed protocol will yield a distinct Genotype × Treatment interaction:
Wild-Type (WT) Mice: Will exhibit a sharp, statistically significant reduction in cumulative food intake compared to vehicle controls, confirming the baseline efficacy of Boc-CCK-8.
CCK-2R-/- Mice: Will mirror the WT response, exhibiting robust anorexia. This proves that the loss of central CCK-2 receptors does not impair the peptide's ability to induce satiety.
CCK-1R-/- Mice: Will consume food at levels identical to their vehicle-treated counterparts, showing complete resistance to Boc-CCK-8.
This divergent response profile conclusively validates that the enhanced anorectic performance of Boc-CCK-8 is entirely dependent on peripheral CCK-1R activation, making it a highly targeted, stable alternative to endogenous CCK-8 for metabolic and obesity research.
References
Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Canadian Science Publishing. 6
Role of the gut–brain axis in energy and glucose metabolism. PMC/NIH. 5
Effect of peripheral administration of cholecystokinin on food intake in apolipoprotein AIV knockout mice. PMC/NIH. 4
Gut Hormones and Inflammatory Bowel Disease. MDPI. 3
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. 2
Nature-inspired and medicinally relevant short peptides. Open Exploration Publishing. 1
As a Senior Application Scientist, I recognize that handling complex synthetic peptides like tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) requires more than just bench-level proficiency; it demands a rigorous, self...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling complex synthetic peptides like tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) requires more than just bench-level proficiency; it demands a rigorous, self-validating approach to safety and environmental compliance. Boc-CCK-8 is a protected octapeptide (Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) utilized extensively in neurobiology and gastroenterology[1].
While the peptide itself is not highly toxic, the reagents utilized in its synthesis, deprotection, and cleavage—specifically trifluoroacetic acid (TFA), dichloromethane (DCM), and dimethylformamide (DMF)—are highly hazardous[2]. Improper disposal of these chemicals not only violates the EPA’s Resource Conservation and Recovery Act (RCRA) but also poses severe exothermic and inhalation risks to laboratory personnel[3].
This guide provides a comprehensive, causality-driven operational plan for the safe handling and disposal of Boc-CCK-8 waste streams.
Chemical & Hazard Profile of Boc-CCK-8 Workflows
In peptide chemistry, the Boc (tert-Butyloxycarbonyl) protecting group is typically removed using strong acids, most commonly 50% TFA in DCM. Furthermore, cleavage cocktails often incorporate malodorous and toxic scavengers (e.g., ethanedithiol or triisopropylsilane) to prevent side reactions.
The Causality of Segregation: You must never mix acidic, halogenated deprotection waste (TFA/DCM) with basic, non-halogenated coupling waste (e.g., DMF containing piperidine or DIPEA). Mixing these streams triggers a violent exothermic acid-base reaction, leading to rapid off-gassing and potential container rupture. Furthermore, halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins, making strict segregation a regulatory mandate[2].
Quantitative Waste Stream Profile
Table 1: Typical waste components generated during Boc-CCK-8 processing.
Waste Stream Component
Typical Workflow Origin
EPA Hazard Characteristic
EPA Waste Code
Primary Disposal Route
Trifluoroacetic Acid (TFA)
Boc deprotection / Cleavage
Corrosive (pH < 2)
D002
Halogenated / Acidic Waste
Dichloromethane (DCM)
Resin washing / Cleavage
Toxic / Halogenated
U080
Halogenated Organic Waste
Dimethylformamide (DMF)
Peptide coupling / Solubilization
Ignitable / Toxic
D001
Non-Halogenated Organic
Scavengers (e.g., EDT)
Cleavage cocktails
Toxic / Malodorous
Varies
Segregated Toxic Waste
Solid Peptide Resin
Solid-Phase Synthesis (SPPS)
Toxic (Residual solvents)
Varies
Solid Hazardous Waste
Step-by-Step Disposal Methodologies
Every protocol in your laboratory must function as a self-validating system. By engineering the workspace and standardizing container management, you eliminate the variable of human error.
Protocol A: Liquid Chemical Waste Segregation & SAA Management
The EPA mandates that chemical waste must be accumulated at or near the point of generation, known as a Satellite Accumulation Area (SAA)[4].
Establish the SAA: Designate a specific fume hood or ventilated under-bench cabinet as the SAA. Ensure it contains secondary containment trays capable of holding 110% of the largest container's volume[5].
Select Compatible Containers: Collect TFA and DCM waste in High-Density Polyethylene (HDPE) or PTFE-lined glass containers.
Causality: Standard PET or low-density plastics will degrade and become brittle upon prolonged exposure to strong acids like TFA, leading to catastrophic leaks.
Segregate at the Source: Maintain strictly separate containers for "Halogenated Waste" (TFA, DCM) and "Non-Halogenated Waste" (DMF, DMSO, Alcohols).
Apply RCRA-Compliant Labeling: Before a single drop of waste enters the container, label it with the words "Hazardous Waste," the exact chemical constituents (e.g., "Trifluoroacetic Acid 50%, Dichloromethane 50%"—no abbreviations), and the applicable hazard warnings[4].
Monitor Accumulation Limits: An SAA may hold up to 55 gallons of hazardous waste. Once a container is full, apply the accumulation start date. It must be transferred to the Central Accumulation Area (CAA) within three (3) consecutive days[6].
Fig 1. Boc-CCK-8 chemical waste segregation pathway based on halogen content and state.
Protocol B: Solid Waste and Turnkey Lab Pack Disposal
Contaminated consumables cannot be disposed of in standard municipal trash[7].
Collect Solid Waste: Place spent SPPS resins, empty Boc-CCK-8 reagent vials, and heavily contaminated PPE into designated, puncture-resistant solid hazardous waste bins.
Ventilate Odorous Waste: If the solid waste contains cleavage scavengers (like thiols), seal the waste in secondary airtight bags within the fume hood before transferring it to the SAA bin to prevent laboratory odor contamination.
Execute Lab Pack Services: For final disposal, coordinate with a licensed environmental vendor for a "Turnkey Lab Pack Service."
Causality: Lab packing involves placing smaller, sealed laboratory waste containers into a larger DOT-approved 55-gallon drum, surrounded by an inert, absorbent material (like vermiculite). This prevents mechanical breakage during transit and instantly neutralizes any minor leaks, ensuring DOT and EPA compliance during transport to the incineration facility[8].
Even with self-validating systems, spill preparedness is non-negotiable[7].
For Acidic Spills (TFA): Do not use water, which can cause exothermic spattering. Use a specialized acid-neutralizing spill kit (containing sodium bicarbonate or calcium carbonate) to neutralize the spill before sweeping the absorbed material into a solid hazardous waste container.
For Solvent Spills (DCM/DMF): Evacuate the immediate area if the spill exceeds 500 mL outside a fume hood, as DCM is a volatile inhalation hazard. Utilize activated carbon or universal absorbent pads to manage the spill, wearing a minimum of a half-face respirator with organic vapor cartridges if ventilation is compromised.
Comprehensive Safety and Operational Guide: Handling tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8)
Critical Scientific Distinction: Do not confuse tert-Butyloxycarbonylcholecystokinin-8 (a highly potent synthetic neuropeptide derivative) with the commonly used Cell Counting Kit-8 (CCK-8) viability assay, which utilize...
Author: BenchChem Technical Support Team. Date: April 2026
Critical Scientific Distinction: Do not confuse tert-Butyloxycarbonylcholecystokinin-8 (a highly potent synthetic neuropeptide derivative) with the commonly used Cell Counting Kit-8 (CCK-8) viability assay, which utilizes the WST-8 tetrazolium salt[1]. The safety profiles and handling protocols for these two distinct laboratory reagents are entirely different.
As a Senior Application Scientist, I frequently observe laboratories treating potent peptide derivatives with the same relaxed chemical hygiene used for standard buffers. Handling tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) requires a paradigm shift. CCK-8 is a potent gastrointestinal hormone and central nervous system neuromodulator[2]. Even though the N-terminus is protected by a Boc (tert-butyloxycarbonyl) group, accidental exposure can still trigger unintended neuroendocrine responses, including severe gastrointestinal spasms, anxiety, or satiety pathway activation[2][3].
This guide provides a self-validating, causality-driven framework for the safe handling, reconstitution, and disposal of Boc-CCK-8.
Part 1: Hazard Assessment & The Causality of PPE Selection
To design an effective safety protocol, we must first understand the specific mechanisms of exposure. Standard laboratory Personal Protective Equipment (PPE) is insufficient for Boc-CCK-8 due to two compounding hazard vectors:
The Physical Hazard (Aerosolization): Boc-CCK-8 is supplied as a lyophilized powder. Lyophilized peptides are highly electrostatic and easily aerosolized. Opening a vial without static mitigation or respiratory protection introduces a severe inhalation risk, allowing the peptide to cross the highly vascularized pulmonary mucosa directly into systemic circulation.
The Chemical Vector Hazard (Solvent Permeation): Because Boc-CCK-8 is highly hydrophobic, it must be reconstituted in aggressive organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]. These solvents act as "Trojan horses." If a DMSO/peptide solution splashes onto a standard nitrile glove, the solvent will breach the barrier in under 10 minutes, carrying the biologically active peptide directly through your dermal layer and into your bloodstream[5].
Part 2: Quantitative PPE Matrix
To mitigate these risks, your PPE must be selected based on quantitative breakthrough data rather than standard laboratory defaults.
PPE Category
Specification for Powder Handling
Specification for Solvent (DMSO/DMF) Handling
Scientific Rationale & Causality
Gloves
Double-layered Nitrile (0.15mm+)
Butyl Rubber or Neoprene over Nitrile
Standard nitrile fails against and rapidly (<10 min breakthrough)[4][5]. Butyl rubber provides >480 minutes of permeation resistance, preventing vector-assisted dermal absorption[4].
Respiratory
N95 / P100 Respirator
Class II Fume Hood (Face velocity 80-100 fpm)
Prevents inhalation of highly electrostatic peptide dust and toxic solvent vapors during reconstitution.
Eye Protection
Snug-fitting safety goggles
Chemical splash goggles + Face shield
Prevents ocular absorption of aerosolized powder or accidental solvent splashes.
Body
Closed-front lab coat (Knee length)
Fluid-resistant apron over lab coat
Protects against systemic absorption via clothing contamination.
Part 3: Step-by-Step Operational Protocol
Every step in this protocol is designed as a self-validating system to ensure both researcher safety and the structural integrity of the peptide.
Phase 1: Preparation & Equilibration
Thermal Equilibration: Before opening, allow the sealed Boc-CCK-8 vial to equilibrate to room temperature in a desiccator for at least 30 minutes.
Causality: Opening a cold vial causes ambient atmospheric moisture to condense instantly onto the hygroscopic powder. This moisture can hydrolyze the Boc-protecting group and artificially inflate the peptide's mass, ruining the molarity of your downstream assays.
Static Mitigation: Wipe the exterior of the vial and your weighing spatulas with an anti-static zero-ion gun or a damp Kimwipe.
Causality: Lyophilized powders hold strong static charges. Unmitigated static will cause the potent powder to "jump" out of the vial, causing contamination and immediate inhalation risks.
Phase 2: Reconstitution Workflow
Primary Solubilization: Transfer the vial to a certified fume hood. Instead of opening the vial to weigh the powder, inject your primary solvent (e.g., DMSO or DMF) directly through the rubber septum using a sterile syringe.
Causality: Closed-system reconstitution completely eliminates the risk of powder aerosolization.
Gentle Agitation: Swirl the vial gently until the peptide is fully dissolved. Do not vortex vigorously.
Causality: Vigorous vortexing introduces high shear stress and micro-bubbles, which can lead to peptide aggregation, oxidation, and loss of biological activity[3].
Phase 3: Decontamination & Disposal Plan
Chemical Destruction: Treat all peptide-contacted surfaces, pipette tips, and empty vials with 1N NaOH or a 10% sodium hypochlorite (bleach) solution for 30 minutes.
Causality: High pH or severe oxidative stress rapidly hydrolyzes the peptide bonds, permanently denaturing Boc-CCK-8 and neutralizing its biological hazard prior to disposal.
Solvent Waste Handling: Dispose of all DMSO/DMF liquid waste in clearly labeled, designated hazardous organic waste containers. Never mix DMF/DMSO waste with bleach , as this can trigger a dangerous exothermic reaction.
Part 4: Mandatory Visualizations
Fig 1: Step-by-step operational workflow for the safe handling and reconstitution of Boc-CCK-8.
Fig 2: CCK-8 GPCR signaling pathway illustrating the biological hazard of accidental exposure.
References
National Institutes of Health (NIH) / PMC. "New perspectives on exploitation of incretin peptides for the treatment of diabetes and related disorders." NIH PubMed Central. Available at: [Link]
Columbia University Environmental Health & Safety. "Chemical Resistance Guide." Columbia University Research Safety. Available at: [Link]
Fisher Scientific. "Safety Data Sheet - Dimethylformamide (DMF)." Fisher Scientific Regulatory Documents. Available at: [Link]